UNC6852
Descripción
Propiedades
Fórmula molecular |
C43H48N10O6S |
|---|---|
Peso molecular |
833.0 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-2-[4-[[4-[5-(furan-2-ylmethylamino)-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]benzoyl]amino]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H48N10O6S/c1-26-36(60-25-48-26)29-11-9-27(10-12-29)20-45-40(57)34-19-31(54)23-52(34)41(58)37(43(2,3)4)50-35(55)8-5-17-44-39(56)30-15-13-28(14-16-30)33-22-47-42(53-24-49-51-38(33)53)46-21-32-7-6-18-59-32/h6-7,9-16,18,22,24-25,31,34,37,54H,5,8,17,19-21,23H2,1-4H3,(H,44,56)(H,45,57)(H,46,47)(H,50,55)/t31-,34+,37-/m1/s1 |
Clave InChI |
PPNNFXIBKLCMTI-WXEAQWFJSA-N |
Origen del producto |
United States |
Foundational & Exploratory
UNC6852: A Technical Whitepaper on its Mechanism of Action as a PRC2 Degrader
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
UNC6852 is a first-in-class, selective bivalent chemical degrader of the Polycomb Repressive Complex 2 (PRC2).[1][2] As a Proteolysis Targeting Chimera (PROTAC), this compound operates by inducing the proximity of PRC2 to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to target the entire complex for degradation.[1][2][3] This activity blocks the histone methyltransferase function of PRC2, reduces the key epigenetic mark H3K27me3, and demonstrates anti-proliferative effects in cancer models, particularly those dependent on PRC2 activity such as Diffuse Large B-cell Lymphoma (DLBCL).[1][4][5] This document provides an in-depth guide to the mechanism of action, quantitative cellular effects, and key experimental protocols for studying this compound.
Core Mechanism of Action
This compound is a heterobifunctional molecule composed of three distinct parts: a ligand for the EED subunit of the PRC2 complex, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting them.[1][2][5]
The mechanism proceeds through the following key steps:
-
Ternary Complex Formation: this compound simultaneously binds to the WD40 aromatic cage of the EED protein (a core component of the PRC2 complex) and the VHL protein, which is part of the Cullin-RING E3 ubiquitin ligase complex (CRL2^VHL^).[1][2][3] This brings the PRC2 complex and the E3 ligase into close proximity, forming a stable ternary complex.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the PRC2 components.
-
Proteasomal Degradation: The poly-ubiquitinated PRC2 complex is recognized by the 26S proteasome, which unfolds and degrades the target proteins (EED, EZH2, and SUZ12).[1][3]
-
Downstream Epigenetic Effects: The degradation of PRC2, particularly its catalytic subunit EZH2, eliminates the complex's histone methyltransferase activity.[1][3][5] This leads to a significant global reduction in the levels of Histone 3 Lysine 27 trimethylation (H3K27me3), a repressive epigenetic mark.[1][6]
-
Anti-proliferative Action: By reversing the hyper-trimethylated state of H3K27 associated with certain cancers, this compound derepresses tumor suppressor genes and exhibits potent anti-proliferative effects in cancer cells harboring EZH2 gain-of-function mutations.[1][5][6]
References
- 1. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scholarly Article or Book Chapter | Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader | ID: fn107462w | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. biorxiv.org [biorxiv.org]
UNC6852: A Technical Guide to Targeted PRC2 Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of UNC6852, a potent and selective bivalent chemical degrader of the Polycomb Repressive Complex 2 (PRC2). This compound utilizes Proteolysis-Targeting Chimera (PROTAC) technology to induce the degradation of key PRC2 components, offering a powerful tool for studying PRC2 biology and a potential therapeutic strategy for cancers with PRC2 dysregulation.
Introduction to this compound and the PRC2 Complex
The Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator that plays a vital role in maintaining gene repression and cellular identity. It catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a hallmark of facultative heterochromatin. The core components of the PRC2 complex include the catalytic subunit EZH2 (or its homolog EZH1), EED (Embryonic Ectoderm Development), and SUZ12 (Suppressor of Zeste 12). Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, including diffuse large B-cell lymphoma (DLBCL), making it an attractive target for therapeutic intervention.
This compound is a first-in-class PROTAC designed to specifically target the EED subunit of the PRC2 complex.[1][2] By hijacking the cell's natural protein disposal machinery, this compound effectively removes PRC2 from the cellular environment, leading to a downstream reduction in H3K27me3 levels and anti-proliferative effects in cancer cells.[1][3]
Mechanism of Action: The PROTAC Approach
This compound is a heterobifunctional molecule composed of three key parts: a ligand that binds to the EED subunit of PRC2 (derived from the inhibitor EED226), a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4]
The degradation process unfolds as follows:
-
Ternary Complex Formation: this compound simultaneously binds to the WD40 aromatic cage of the EED subunit within the PRC2 complex and to the VHL E3 ligase, forming a ternary PRC2-UNC6852-VHL complex.
-
Ubiquitination: The proximity induced by this compound allows the VHL E3 ligase to polyubiquitinate the PRC2 complex components.
-
Proteasomal Degradation: The polyubiquitin (B1169507) tag serves as a recognition signal for the 26S proteasome, which then degrades the entire PRC2 complex, including EED, EZH2, and SUZ12.
This catalytic process allows a single molecule of this compound to induce the degradation of multiple PRC2 complexes, leading to a potent and sustained downstream effect.
Quantitative Efficacy of this compound
The potency and efficacy of this compound have been characterized through various in vitro studies. The following tables summarize the key quantitative data.
Table 1: Binding Affinity and Degradation Potency of this compound
| Parameter | Target | Value | Cell Line | Reference |
| IC50 | EED | 247 nM | Cell-free assay | |
| DC50 | EED | 0.79 ± 0.14 μM | HeLa | |
| DC50 | EZH2 | 0.3 ± 0.19 μM | HeLa | |
| Dmax | EED | 92% | HeLa | |
| Dmax | EZH2 | 75% | HeLa | |
| Dmax | SUZ12 | 22% | HeLa | |
| t1/2 | EED | 0.81 ± 0.30 hours | HeLa | |
| t1/2 | EZH2 | 1.92 ± 0.96 hours | HeLa |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | EZH2 Status | EC50 | Treatment Duration | Reference |
| DB | Y641N (mutant) | 3.4 ± 0.77 μM | 9 days | |
| Pfeiffer | Y641N (mutant) | 0.41 ± 0.066 μM | 6 days |
Downstream Effects of PRC2 Degradation
The this compound-mediated degradation of the PRC2 complex leads to significant downstream biological consequences:
-
Reduction of H3K27me3 Levels: By eliminating the catalytic activity of EZH2, this compound treatment results in a significant decrease in global H3K27me3 levels. In HeLa cells, H3K27me3 was reduced by 51% after 72 hours of treatment.
-
Anti-proliferative Effects: this compound has demonstrated potent anti-proliferative effects in DLBCL cell lines harboring EZH2 gain-of-function mutations. It degrades both wild-type and mutant forms of EZH2.
-
High Selectivity: Proteomic studies have shown that this compound is highly selective for the degradation of PRC2 components, with minimal off-target effects.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound.
Cell Culture and Treatment
-
Cell Lines: HeLa (human cervical cancer) and DLBCL cell lines (e.g., DB, Pfeiffer) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is typically dissolved in DMSO to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 0.1 μM to 30 μM). Treatment durations can range from a few hours to several days depending on the assay.
Western Blotting for Protein Degradation Analysis
This protocol is used to quantify the degradation of PRC2 components.
-
Cell Lysis: After treatment with this compound or DMSO (vehicle control), cells are washed with PBS and lysed using a modified RIPA buffer.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies overnight at 4°C.
-
Primary Antibodies: anti-EED, anti-EZH2, anti-SUZ12, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
-
The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ) and normalized to the loading control.
Jess™ Automated Western Blotting
The Jess™ system from ProteinSimple offers a higher-throughput alternative to traditional western blotting.
-
Sample Preparation: Cell lysates are prepared as described above.
-
Assay Execution: The assay is performed according to the manufacturer's instructions. Briefly, cell lysates (at a concentration like 1 mg/mL) are loaded into the appropriate plate along with primary and secondary antibodies, and the instrument automates the separation, immunodetection, and quantification steps.
Cell Proliferation Assay
This assay measures the effect of this compound on cell growth.
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density.
-
Treatment: The following day, cells are treated with a serial dilution of this compound.
-
Incubation: Cells are incubated for a specified period (e.g., 6 to 9 days), with media and compound being replenished every few days.
-
Viability Measurement: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read on a plate reader. The EC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound leading to PRC2 degradation.
Experimental Workflow Diagram
Caption: General experimental workflow for characterizing this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Cellular Target of UNC6852
This guide provides a comprehensive overview of the cellular target and mechanism of action of this compound, a first-in-class bivalent chemical degrader. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in targeted protein degradation and epigenetic modulation.
Introduction
This compound is a selective degrader of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator involved in maintaining cell identity and gene repression.[1][2][3][4] Dysregulation of PRC2 activity is implicated in various cancers, making it an attractive therapeutic target.[5] this compound operates through the Proteolysis Targeting Chimera (PROTAC) technology, offering an alternative to traditional small molecule inhibitors by inducing the degradation of its target protein rather than just inhibiting its function.
Cellular Target: The EED Subunit of PRC2
The primary cellular target of this compound is the Embryonic Ectoderm Development (EED) protein, a core component of the PRC2 complex. EED is a crucial scaffolding protein that is essential for the histone methyltransferase activity of PRC2, which is catalyzed by the EZH2 subunit. This compound specifically binds to the WD40 aromatic cage of EED, a pocket that recognizes trimethylated histone H3 at lysine (B10760008) 27 (H3K27me3).
Mechanism of Action: A PROTAC-Mediated Degradation
This compound is a bivalent chemical degrader designed to hijack the cell's natural protein disposal system. It consists of two key ligands connected by a linker:
-
An EED-binding ligand (derived from the EED inhibitor EED226) that specifically targets the EED subunit of the PRC2 complex.
-
A von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand that recruits the VHL E3 ligase complex.
By simultaneously binding to both EED and VHL, this compound forms a ternary complex that brings the PRC2 complex into close proximity with the E3 ligase. This proximity facilitates the transfer of ubiquitin molecules to the PRC2 components, primarily EED and EZH2, and to a lesser extent, SUZ12. The poly-ubiquitinated PRC2 complex is then recognized and degraded by the proteasome.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as a PROTAC degrader of the PRC2 complex.
Quantitative Data
This compound has been characterized by its binding affinity to EED and its degradation efficiency in various cell lines.
Binding Affinity
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | EED | Cell-free assay | 247 |
Data sourced from Selleck Chemicals and MedchemExpress.
Cellular Degradation Potency
| Cell Line | Target | DC50 (µM) | Dmax (%) |
| DB (DLBCL) | EED | 0.61 | 94 |
| EZH2 | 0.67 | 96 | |
| SUZ12 | 0.59 | 82 | |
| HeLa | EED | 0.79 | N/A |
| EZH2 | 0.30 | N/A |
DB cell data from a study testing this compound in cells with an EZH2 gain-of-function mutation. HeLa cell data from James and coworkers.
Effect on Histone Methylation
Treatment of diffuse large B-cell lymphoma (DLBCL) cells (DB line) with 10 µM this compound for 72 hours resulted in a 71% reduction in H3K27me3 levels.
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize this compound.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of PRC2 components following this compound treatment.
-
Cell Culture and Treatment: HeLa or DLBCL cells (e.g., DB, Pfeiffer) are cultured under standard conditions. Cells are treated with varying concentrations of this compound (e.g., 0.01 µM to 30 µM) or a DMSO control for specified time points (e.g., 4, 24, 48, 72 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed using a modified RIPA buffer.
-
Protein Quantification: The total protein concentration of the cell lysates is determined.
-
Automated Western Blotting (Jess Protein Simple):
-
Cell lysates (at a concentration of 1 mg/mL) are loaded into the Jess system.
-
Primary antibodies against EED, EZH2, and SUZ12 are used to detect the target proteins. A loading control antibody (e.g., GAPDH) is also used.
-
Appropriate HRP-conjugated or fluorescent secondary antibodies are used for detection.
-
The system automatically performs protein separation, immunodetection, and quantification.
-
-
Data Analysis: The levels of EED, EZH2, and SUZ12 are normalized to the loading control. The percentage of protein degradation is calculated relative to the DMSO-treated control. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are determined from dose-response curves.
Whole-Proteome Analysis by Tandem Mass Tag (TMT) Mass Spectrometry
This method is used to assess the selectivity of this compound across the entire proteome.
-
Cell Treatment and Lysis: HeLa cells are treated with this compound (e.g., 10 µM for 24 hours) or DMSO. Cells are then lysed, and proteins are extracted.
-
Protein Digestion and TMT Labeling: Proteins are digested into peptides, and each sample is labeled with a unique TMT reagent.
-
Mass Spectrometry: The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The abundance of each identified protein is quantified. The log2 fold change of protein levels in this compound-treated cells versus DMSO-treated cells is calculated. Statistical significance (p-value) is determined to identify proteins that are significantly degraded.
Experimental Workflow for this compound Characterization
Caption: A typical experimental workflow for the characterization of this compound.
Conclusion
This compound is a potent and selective degrader of the PRC2 complex, acting via a PROTAC mechanism that targets the EED subunit for ubiquitination and proteasomal degradation. This leads to a reduction in H3K27me3 levels and has anti-proliferative effects in cancer cells dependent on PRC2 activity. The detailed characterization of this compound provides a strong foundation for its use as a chemical probe to study PRC2 biology and as a potential therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of UNC6852 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC6852 is a potent and selective bivalent chemical degrader designed to target the Polycomb Repressive Complex 2 (PRC2). As a Proteolysis-Targeting Chimera (PROTAC), this compound offers an innovative therapeutic strategy by inducing the degradation of key PRC2 components, thereby inhibiting its oncogenic functions in various cancers. This document provides a comprehensive technical overview of the biological activity of this compound in cancer cells, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its cellular impact through signaling and workflow diagrams.
Core Mechanism of Action
This compound functions as a molecular bridge, simultaneously binding to the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This ternary complex formation facilitates the polyubiquitination of EED and other core PRC2 components, namely Enhancer of Zeste Homolog 2 (EZH2) and Suppressor of Zeste 12 (SUZ12), marking them for degradation by the proteasome.[1][3]
The degradation of the PRC2 complex leads to a significant reduction in its enzymatic activity.[2] Specifically, it ablates the histone methyltransferase function of EZH2, resulting in decreased trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3)—a key epigenetic mark responsible for gene repression. By erasing these repressive marks, this compound can reactivate tumor suppressor genes and induce anti-proliferative effects in cancer cells, particularly those dependent on PRC2 activity, such as Diffuse Large B-cell Lymphoma (DLBCL) with EZH2 gain-of-function mutations. Notably, this compound is effective against both wild-type and mutant forms of EZH2.
Quantitative Biological Activity
The efficacy of this compound has been quantified across various biochemical and cellular assays. The data highlight its potency in binding its target, inducing degradation, and eliciting anti-proliferative responses in cancer cells.
| Parameter | Value | Assay Type | Cell Line / System | Reference |
| IC₅₀ (EED Binding) | 247 nM | Cell-free | N/A | |
| EC₅₀ (Antiproliferation) | 3.4 µM | Cell Viability | DB (DLBCL) | MedchemExpress |
| DC₅₀ (EED Degradation) | 0.79 ± 0.14 µM | Western Blot | HeLa | ResearchGate |
| DC₅₀ (EZH2 Degradation) | 0.3 ± 0.19 µM | Western Blot | HeLa | ResearchGate |
| Dₘₐₓ (EED Degradation) | 92% | Western Blot | HeLa | ResearchGate |
| Dₘₐₓ (EZH2 Degradation) | 75% | Western Blot | HeLa | ResearchGate |
| Dₘₐₓ (SUZ12 Degradation) | 22% | Western Blot | HeLa | ResearchGate |
| t₁⸝₂ (EED Degradation) | 0.81 ± 0.30 h | Western Blot | HeLa | ResearchGate |
| t₁⸝₂ (EZH2 Degradation) | 1.92 ± 0.96 h | Western Blot | HeLa | ResearchGate |
| H3K27me3 Reduction | 51% after 72h | Western Blot | HeLa | bioRxiv |
Note: DC₅₀ is the concentration for 50% maximal degradation. Dₘₐₓ is the maximal degradation observed. t₁⸝₂ is the time to achieve half-maximal degradation.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Analysis of Protein Degradation by Western Blot
This protocol is used to quantify the degradation of PRC2 components (EED, EZH2, SUZ12) following this compound treatment.
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., HeLa or DB) to approximately 80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 30 µM) or a vehicle control (DMSO) for specified time points (e.g., 4, 24, 48 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using a suitable lysis buffer (e.g., modified RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Automated Western Blot (Jess™ System):
-
Prepare cell lysates to a final concentration of 1 mg/mL.
-
Load lysates, primary antibodies (e.g., anti-EED, anti-EZH2, anti-SUZ12, and a loading control like anti-Actin), and secondary antibodies (e.g., anti-rabbit HRP) into the Jess™ system plate as per the manufacturer's instructions.
-
The system automates protein separation, immunodetection, and quantitative analysis.
-
-
Data Analysis:
-
Normalize the band intensity of target proteins to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control to determine degradation metrics (DC₅₀, Dₘₐₓ).
-
Anti-Proliferative Activity Assay
This protocol measures the effect of this compound on cancer cell viability and proliferation.
-
Cell Seeding:
-
Seed DLBCL cells (e.g., DB) in multi-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
-
Compound Treatment:
-
Treat cells with a range of this compound concentrations. Include a vehicle control.
-
For long-term assays (e.g., 9 days), replenish the medium containing the compound every 3 days to maintain drug pressure.
-
-
Cell Viability Assessment:
-
At the end of the incubation period, harvest the cells.
-
Stain the cells with Trypan Blue (0.4%).
-
Count the number of viable (unstained) and non-viable (blue) cells using an automated cell counter (e.g., Bio-Rad TC20) or a hemocytometer.
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and use a non-linear regression model to determine the EC₅₀ value.
-
Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
This standard protocol can be adapted to quantify this compound-induced apoptosis.
-
Cell Treatment and Harvesting:
-
Treat cancer cells with this compound at relevant concentrations (e.g., 1x, 5x, 10x EC₅₀) for a specified time (e.g., 24, 48, 72 hours).
-
Harvest both adherent and floating cells to ensure all apoptotic cells are collected. Centrifuge at 300 x g for 5 minutes.
-
-
Cell Washing and Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells on a flow cytometer within one hour.
-
Use appropriate controls (unstained, Annexin V only, PI only) to set compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative / PI-negative.
-
Early apoptotic cells: Annexin V-positive / PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.
-
Analysis of Cell Cycle by Flow Cytometry (PI Staining)
This protocol can be used to determine the effect of this compound on cell cycle distribution.
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest cells by trypsinization (if adherent) and centrifugation.
-
-
Fixation:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the pellet with PBS to remove residual ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram.
-
Use software (e.g., ModFit LT) to model the cell cycle phases (G0/G1, S, and G2/M) and calculate the percentage of cells in each phase.
-
Experimental and Logical Workflows
Visualizing the experimental process ensures clarity and reproducibility.
References
The Effect of UNC6852 on H3K27 Trimethylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
UNC6852 is a potent and selective bivalent chemical degrader of the Polycomb Repressive Complex 2 (PRC2). As a Proteolysis-Targeting Chimera (PROTAC), this compound functions by inducing the targeted degradation of essential PRC2 components, namely Embryonic Ectoderm Development (EED), Enhancer of Zeste Homolog 2 (EZH2), and Suppressor of Zeste 12 (SUZ12). The catalytic subunit of PRC2, EZH2, is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression. By degrading the PRC2 complex, this compound effectively blocks the histone methyltransferase activity of EZH2, leading to a significant reduction in global H3K27me3 levels. This guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its efficacy, and detailed protocols for key experiments to evaluate its impact on H3K27 trimethylation.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in binding to its target and inducing the degradation of PRC2 components.
Table 1: In Vitro Binding Affinity and Cellular Degradation Efficacy of this compound
| Parameter | Target/Component | Value | Cell Line | Assay Type | Reference |
| IC50 | EED | 247 nM | Cell-free | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [1][2] |
| DC50 | EED | 0.79 ± 0.14 μM | HeLa | Western Blot | [3][4] |
| DC50 | EZH2 | 0.3 ± 0.19 μM | HeLa | Western Blot | [3] |
| DC50 | SUZ12 | > 10 µM (less degradation observed) | HeLa | Western Blot |
Table 2: Effect of this compound on H3K27me3 Levels
| Cell Line | Treatment Conditions | Reduction in H3K27me3 | Reference |
| DB (EZH2Y641N DLBCL) | 10 µM for 72 hours | 71% |
Experimental Protocols
Cell Culture and Treatment
a. HeLa Cell Culture
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and re-plate at a suitable dilution (e.g., 1:5 to 1:10).
b. Diffuse Large B-Cell Lymphoma (DLBCL) Cell Culture (e.g., DB, Pfeiffer)
-
Media: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain in suspension culture at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Density: Keep cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Passaging: Add fresh medium every 2-3 days to maintain the recommended cell density.
c. This compound Treatment
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere (for HeLa) or stabilize (for DLBCL) overnight.
-
On the following day, dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 0.1 µM to 10 µM).
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired time points (e.g., 4, 24, 48, 72 hours).
Histone Extraction (Acid Extraction Method)
-
Harvest cells by centrifugation and wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-Cl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT) and incubate on ice.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate with rotation overnight at 4°C.
-
Centrifuge at high speed to pellet debris and transfer the histone-containing supernatant to a new tube.
-
Precipitate histones by adding trichloroacetic acid (TCA) and incubating on ice.
-
Centrifuge to pellet the histones, wash twice with ice-cold acetone, and air-dry the pellet.
-
Resuspend the histone pellet in sterile water.
-
Determine the protein concentration using a BCA or Bradford assay.
Western Blotting for H3K27me3
-
Sample Preparation: Mix 15-30 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load samples onto a 15% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane (0.2 µm pore size is recommended for histones).
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K27me3 (e.g., Rabbit anti-H3K27me3) diluted in blocking buffer overnight at 4°C. A primary antibody for total Histone H3 should be used on a parallel blot as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the H3K27me3 signal, normalized to the total Histone H3 signal.
Automated Protein Analysis (Jess™ Protein Simple System)
-
Sample Preparation: Generate cell lysates using a modified RIPA buffer. Determine the protein concentration and dilute to 1 mg/mL.
-
Assay Setup: Follow the manufacturer's instructions for the Jess™ system. Load the prepared cell lysates, primary antibodies (anti-EED, anti-EZH2), and secondary antibodies (e.g., anti-rabbit secondary IR antibody) into the designated wells of the assay plate.
-
Automated Western Blotting: The Jess™ instrument will automatically perform protein separation by size, immunoprobing, washes, and detection.
-
Data Analysis: The system software provides quantitative analysis of the target protein levels.
Mandatory Visualization
References
A Technical Guide to the Discovery and Synthesis of UNC6852: A PROTAC Degrader of the PRC2 Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC6852 is a first-in-class bivalent chemical degrader, also known as a Proteolysis Targeting Chimera (PROTAC), that selectively targets the Polycomb Repressive Complex 2 (PRC2) for degradation.[1][2] By recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound induces the proteasomal degradation of the core components of the PRC2 complex, including Embryonic Ectoderm Development (EED), Enhancer of Zeste Homolog 2 (EZH2), and Suppressor of Zeste 12 (SUZ12).[1][3][4] This targeted degradation of PRC2 leads to a reduction in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a key epigenetic mark associated with transcriptional repression, and exhibits anti-proliferative effects in cancer cells harboring EZH2 gain-of-function mutations. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and quantitative data.
Discovery and Mechanism of Action
This compound was developed as a chemical probe to explore the therapeutic potential of degrading the PRC2 complex, which is often dysregulated in various cancers. The design of this compound is based on the PROTAC technology, which utilizes the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.
This compound is a hetero-bifunctional molecule composed of three key components:
-
An EED-binding ligand: This moiety is derived from EED226, a potent and selective allosteric inhibitor of EED. It binds to the WD40 domain of EED, a core subunit of the PRC2 complex.
-
A VHL-recruiting ligand: This component binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
-
A flexible linker: This connects the EED-binding and VHL-recruiting ligands, enabling the formation of a ternary complex between EED, this compound, and VHL.
The formation of this ternary complex brings the VHL E3 ligase in close proximity to the PRC2 complex, leading to the ubiquitination of EED and subsequent degradation by the proteasome. The degradation of EED destabilizes the entire PRC2 complex, resulting in the co-degradation of its other core components, EZH2 and SUZ12. This ultimately leads to a decrease in global H3K27me3 levels and the reactivation of PRC2-target genes.
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro and cellular assays. The key quantitative data are summarized in the tables below.
| Parameter | Value | Assay Type | Reference |
| IC50 for EED | 247 nM | Cell-free assay |
| Cell Line | Protein | DC50 | Dmax | Assay Type | Reference |
| HeLa | EED | 0.79 ± 0.14 μM | 92% | Western Blot | |
| HeLa | EZH2 | 0.3 ± 0.19 μM | 75% | Western Blot | |
| DB | EED | Not Reported | >90% | Western Blot | |
| DB | EZH2 | Not Reported | >90% | Western Blot |
| Cell Line | EC50 | Assay Type | Duration | Reference |
| DB | 3.4 μM | Cell Proliferation Assay | 9 days |
Synthesis of this compound
The synthesis of this compound involves the coupling of the EED226-derived ligand and the VHL ligand via a linker. The detailed synthetic scheme is provided in the supplementary information of Potjewyd et al., Cell Chemical Biology, 2020. A generalized workflow is depicted below.
Detailed Experimental Protocols
Western Blotting for PRC2 Degradation
This protocol is used to assess the degradation of PRC2 components (EED, EZH2, SUZ12) in cells treated with this compound.
Materials:
-
Cell lines (e.g., HeLa, DB)
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EED, anti-EZH2, anti-SUZ12, anti-H3K27me3, anti-H3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO for the desired time points (e.g., 4, 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and run the lysates on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the protein levels relative to the loading control and the vehicle-treated samples.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the in vitro binding affinity (IC50) of this compound to the EED protein.
Materials:
-
Recombinant EED protein
-
Biotinylated H3K27me3 peptide
-
Europium-labeled streptavidin (donor)
-
APC-labeled anti-tag antibody (acceptor, specific to the tag on the recombinant EED)
-
Assay buffer
-
384-well plates
-
TR-FRET plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound. Prepare a master mix of the EED protein, biotinylated H3K27me3 peptide, and APC-labeled antibody in assay buffer.
-
Assay Plate Setup: Add the this compound dilutions to the wells of a 384-well plate.
-
Incubation: Add the master mix to the wells and incubate at room temperature to allow for binding equilibrium to be reached.
-
Donor Addition: Add the Europium-labeled streptavidin to the wells.
-
Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the this compound concentration to determine the IC50 value.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., DB)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO.
-
Incubation: Incubate the plates for an extended period (e.g., 9 days), with periodic media and compound replenishment.
-
Viability Measurement: At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated cells and plot the cell viability against the this compound concentration to determine the EC50 value.
Signaling Pathway
This compound's mechanism of action directly impacts the PRC2-mediated gene silencing pathway.
Conclusion
This compound is a valuable chemical tool for studying the biological functions of the PRC2 complex and serves as a promising lead compound for the development of novel cancer therapeutics. Its ability to induce the degradation of PRC2 offers a distinct pharmacological advantage over traditional small-molecule inhibitors. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers interested in utilizing this compound in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Scholarly Article or Book Chapter | Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader | ID: fn107462w | Carolina Digital Repository [cdr.lib.unc.edu]
UNC6852: A Technical Guide to a Selective PRC2 Degrader for Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC6852 is a potent and selective chemical tool for studying the epigenetic regulatory machinery. Initially misidentified in some commercial contexts as a probe for L3MBTL3, rigorous scientific literature has definitively characterized this compound as a bivalent chemical degrader that targets the Polycomb Repressive Complex 2 (PRC2). Specifically, it induces the degradation of the core PRC2 subunit, Embryonic Ectoderm Development (EED), leading to the disruption of the entire complex and its associated enzymatic activity. This in-depth technical guide provides a comprehensive overview of this compound, its mechanism of action, key quantitative data, experimental protocols, and its application in epigenetic research.
Mechanism of Action: A PROTAC Approach to PRC2 Degradation
This compound is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate a specific target protein. It consists of three key components:
-
A ligand for the target protein: this compound incorporates a derivative of EED226, a known inhibitor that binds to the WD40 domain of EED.[1][2]
-
A ligand for an E3 ubiquitin ligase: It contains a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2]
-
A linker: A chemical linker connects the EED ligand and the VHL ligand.
This tripartite structure allows this compound to simultaneously bind to both EED (as part of the PRC2 complex) and the VHL E3 ligase, forming a ternary complex. This proximity induces the VHL ligase to ubiquitinate EED, marking it for degradation by the proteasome. The degradation of EED leads to the subsequent degradation of other core PRC2 components, including EZH2 and SUZ12, effectively dismantling the complex and abrogating its histone methyltransferase activity.[1][2][3]
Quantitative Data
The following tables summarize the key quantitative data for this compound's activity in various assays.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Target/Cell Line | Assay Type | Reference(s) |
| IC50 | 247 nM | EED | Cell-free assay | [1][4] |
| DC50 (EED) | 0.79 ± 0.14 µM | HeLa Cells | Western Blot | [3][5] |
| DC50 (EZH2) | 0.3 ± 0.19 µM | HeLa Cells | Western Blot | [3][5] |
| DC50 (EED) | 0.31 µM | B lymphoblast cell lines | Western Blot | |
| DC50 (EZH2) | 0.67 µM | B lymphoblast cell lines | Western Blot | |
| DC50 (SUZ12) | 0.59 µM | B lymphoblast cell lines | Western Blot | |
| Dmax (EED) | 92% | HeLa Cells | Western Blot | [5] |
| Dmax (EZH2) | 75% | HeLa Cells | Western Blot | [5] |
| Dmax (EED) | 94% | B lymphoblast cell lines | Western Blot | |
| Dmax (EZH2) | 96% | B lymphoblast cell lines | Western Blot | |
| Dmax (SUZ12) | 82% | B lymphoblast cell lines | Western Blot | |
| t1/2 (EED) | 0.81 ± 0.30 hours | HeLa Cells | Western Blot | [5] |
| t1/2 (EZH2) | 1.92 ± 0.96 hours | HeLa Cells | Western Blot | [5] |
| EC50 (Proliferation) | 3.4 ± 0.77 µM | DB cells (DLBCL) | Cell Viability Assay | [3] |
Experimental Protocols
Western Blot Analysis for PRC2 Component Degradation
This protocol is designed to assess the degradation of EED, EZH2, and SUZ12 in cultured cells following treatment with this compound.
Materials:
-
This compound
-
Cell culture medium and supplements
-
HeLa cells or other suitable cell line
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EED, anti-EZH2, anti-SUZ12, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1 to 30 µM) or a vehicle control (DMSO) for the desired time points (e.g., 4, 8, 24, 48, 72 hours).[1][4][6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.[7]
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Cell Viability Assay
This protocol measures the effect of this compound on cell proliferation.
Materials:
-
This compound
-
Cell line of interest (e.g., DLBCL cell lines)
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control.[8]
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.[9]
-
Measurement: Measure the absorbance or luminescence using a plate reader.[9]
-
Data Analysis: Normalize the data to the vehicle control and calculate the EC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
Immunoprecipitation for PRC2 Complex Analysis
This protocol can be used to confirm the interaction of this compound with the PRC2 complex and to assess the integrity of the complex after treatment.
Materials:
-
This compound
-
Cell line expressing tagged or endogenous PRC2 components
-
Lysis buffer (non-denaturing)
-
Antibody against a PRC2 component (e.g., anti-EED or anti-EZH2)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.[10]
-
Incubate the pre-cleared lysate with the primary antibody for 2 hours to overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against other PRC2 components to check for co-immunoprecipitation.
Visualizations
Signaling Pathway of PRC2 and its Disruption by this compound
Caption: Mechanism of PRC2-mediated gene silencing and its disruption by this compound.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for characterizing the cellular effects of this compound.
Conclusion
This compound is a valuable research tool for the targeted degradation of the PRC2 complex. By inducing the degradation of EED, this compound provides a rapid and effective method to study the consequences of PRC2 loss-of-function in various biological contexts. This technical guide provides the essential information for researchers to effectively utilize this compound in their epigenetic research, from understanding its mechanism of action to applying it in relevant experimental settings. As with any chemical probe, it is crucial to use appropriate controls, such as an inactive enantiomer, to ensure that the observed effects are due to the specific degradation of the target protein.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. brd.nci.nih.gov [brd.nci.nih.gov]
- 8. This compound | Ligands for PROTAC | Histone Methyltransferase | TargetMol [targetmol.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
The Role of the Polycomb Repressive Complex 2 (PRC2) in Gene Regulation: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator essential for the precise control of gene expression during development and for the maintenance of cellular identity. Its primary function is the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a key repressive mark that leads to chromatin compaction and transcriptional silencing. Dysregulation of PRC2 activity is a hallmark of numerous developmental disorders and cancers, making it a critical target for therapeutic intervention. This guide provides a comprehensive technical overview of the PRC2 complex, including its core components, mechanism of action, and its multifaceted role in gene regulation. We present quantitative data on its biochemical properties, detailed protocols for key experimental assays, and visual representations of its functional pathways to serve as a valuable resource for researchers and drug development professionals in the field of epigenetics.
Core Concepts of PRC2-Mediated Gene Regulation
The PRC2 complex is a multi-protein assembly that acts as a "writer" of the epigenetic code by catalyzing the mono-, di-, and trimethylation of H3K27.[1] This activity is central to its role in establishing and maintaining transcriptionally silent chromatin domains.[2]
Core Subunits and Their Functions
The catalytic activity of PRC2 relies on a core complex of four proteins:
-
Enhancer of Zeste Homolog 2 (EZH2): The enzymatic heart of the complex, EZH2 contains a SET domain that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the lysine 27 residue of histone H3.[3] EZH2 is often overexpressed in various cancers.[4] Its paralog, EZH1, can also form a PRC2 complex, typically found in post-mitotic cells.[3]
-
Suppressor of Zeste 12 (SUZ12): A crucial scaffold protein, SUZ12 is essential for the structural integrity of the PRC2 complex and for the catalytic activity of EZH2.[3] It interacts with all other core subunits and helps to stabilize the complex.[5]
-
Embryonic Ectoderm Development (EED): EED acts as a "reader" of the H3K27me3 mark. It contains a WD40 domain that specifically recognizes and binds to existing H3K27me3, leading to an allosteric activation of EZH2's methyltransferase activity.[6][7] This creates a positive feedback loop that facilitates the spreading of the repressive mark along the chromatin.[6]
-
Retinoblastoma-associated proteins 46/48 (RbAp46/48): These histone-binding proteins are thought to help anchor the PRC2 complex to nucleosomes.[8]
Accessory Subunits and PRC2 Subcomplexes
The core PRC2 complex can associate with several accessory subunits that modulate its activity and recruitment to specific genomic loci. These associations lead to the formation of distinct PRC2 subcomplexes, primarily PRC2.1 and PRC2.2.[5][9]
-
PRC2.1: This subcomplex is characterized by the presence of Polycomb-like (PCL) proteins (PHF1, MTF2, or PHF19) and EPOP or PALI1/2.[9][10]
-
PRC2.2: This subcomplex contains the accessory proteins AEBP2 and JARID2.[9][10]
These accessory subunits play non-redundant roles in PRC2 function, with PRC2.1 being implicated in the maintenance of Polycomb repression and PRC2.2 in its establishment during differentiation.[10]
Mechanism of Gene Silencing
The process of PRC2-mediated gene silencing is a tightly regulated cascade of events:
-
Recruitment: PRC2 is recruited to specific genomic regions, often CpG islands at the promoters of developmental genes.[11] This recruitment can be influenced by various factors, including transcription factors, non-coding RNAs, and the activity of other chromatin-modifying complexes like PRC1.[12]
-
H3K27 Methylation: Upon recruitment, the EZH2 subunit catalyzes the methylation of H3K27.[1]
-
Spreading of the Repressive Mark: The EED subunit of PRC2 binds to the newly deposited H3K27me3 mark, allosterically activating EZH2 and promoting the methylation of adjacent nucleosomes.[6] This creates a domain of repressive chromatin.
-
Recruitment of PRC1: The H3K27me3 mark is recognized by the canonical PRC1 complex, which then catalyzes the monoubiquitination of histone H2A at lysine 119 (H2AK119ub1).[13] This further reinforces the repressive state and contributes to chromatin compaction.
Quantitative Data on PRC2 Complex Activity
The following tables summarize key quantitative data related to the PRC2 complex, providing a valuable reference for understanding its biochemical properties and for the development of targeted therapies.
Table 1: Binding Affinities of PRC2 and its Subunits
| Interacting Molecules | Apparent Dissociation Constant (Kd app) | Notes |
| PRC2 to mononucleosomes | 280 ± 19 nM | Binding is significantly stronger than to H3 peptides.[6] |
| PRC2 to trinucleosomes (60 bp linker) | 23 ± 9 nM | Demonstrates increased affinity for nucleosome arrays.[6] |
| PRC2 to dodecanucleosomes (60 bp linker) | 9 ± 2 nM | Affinity per nucleosome does not increase further from trinucleosomes.[6] |
| PRC2 to long DNA (2.5 kb) | 150 ± 12 nM | No strong sequence specificity observed.[14] |
| EED to H3K27me3 peptide | > 20 µM | Suggests promiscuous RNA binding by PRC2 is of higher affinity.[15] |
Table 2: Kinetic Parameters of PRC2 Histone Methyltransferase Activity
| Enzyme | Substrate | Km or K1/2 (µM) | kcat (s-1) | kcat/K (M-1s-1) |
| PRC2 (Wild-Type EZH2) | Unmethylated H3K27 peptide | 23.3 ± 3.4 | 0.0031 ± 0.0001 | 133 |
| PRC2 (Wild-Type EZH2) | Monomethylated H3K27 peptide | 11.2 ± 1.6 | 0.0028 ± 0.0001 | 250 |
| PRC2 (Wild-Type EZH2) | Dimethylated H3K27 peptide | 12.0 ± 1.6 | 0.00048 ± 0.00002 | 40 |
| PRC2 (EZH2 Y641F mutant) | Unmethylated H3K27 peptide | 27.6 ± 3.4 | 0.0034 ± 0.0001 | 123 |
| PRC2 (EZH2 Y641F mutant) | Monomethylated H3K27 peptide | 13.9 ± 1.4 | 0.0097 ± 0.0003 | 698 |
| PRC2 (EZH2 Y641F mutant) | Dimethylated H3K27 peptide | 15.6 ± 1.5 | 0.0029 ± 0.0001 | 186 |
Data adapted from Sneeringer et al., 2010.[16]
Table 3: IC50 Values of Selected EZH2 Inhibitors
| Inhibitor | Cell Line | EZH2 Status | IC50 (nM) for H3K27me3 reduction | IC50 (µM) for proliferation |
| EPZ-6438 (Tazemetostat) | WSU-DLCL2 | Y646F mutant | 9 | 0.011 (11 days) |
| EPZ-6438 (Tazemetostat) | OCI-LY19 | Wild-type | 13 | >10 (11 days) |
| GSK126 | HEC-50B | High EZH2 | - | 1.0 ± 0.2 |
| GSK126 | Ishikawa | High EZH2 | - | 0.9 ± 0.6 |
| EPZ005687 | HEC-151 | Low EZH2 | - | 23.5 ± 7.6 |
| ZLD1039 | HeLa | - | - | IC50 determined for cytotoxicity[17] |
Data adapted from Knutson et al., 2014 and Yamagishi et al., 2019.[18][19]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the PRC2 complex.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Modifications
This protocol is adapted for profiling histone modifications in mammalian cells.[4][13][20]
1. Cell Crosslinking and Lysis: a. Grow cells to 80-90% confluency. b. Add formaldehyde (B43269) to a final concentration of 1% to crosslink proteins to DNA. Incubate for 10 minutes at room temperature. c. Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM. d. Harvest cells, wash with ice-cold PBS, and lyse the cells in a buffer containing a mild detergent (e.g., 0.5% Triton X-100) to release the nuclei.
2. Chromatin Sonication: a. Resuspend the nuclear pellet in a lysis buffer (e.g., LB3 containing SDS). b. Sonicate the chromatin to shear the DNA into fragments of 200-500 bp. The sonication conditions (power, duration, cycles) need to be optimized for each cell type and sonicator.
3. Immunoprecipitation: a. Dilute the sonicated chromatin in a ChIP dilution buffer. b. Add 3-5 µg of an antibody specific for the histone modification of interest (e.g., anti-H3K27me3). c. Incubate overnight at 4°C with rotation. d. Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.
4. Washing and Elution: a. Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. b. Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
5. Reverse Crosslinking and DNA Purification: a. Add NaCl to the eluate and incubate at 65°C for at least 4 hours to reverse the crosslinks. b. Treat with RNase A and Proteinase K to remove RNA and protein. c. Purify the DNA using phenol:chloroform extraction or a DNA purification kit.
6. Library Preparation and Sequencing: a. Prepare a sequencing library from the purified DNA using a standard library preparation kit for Illumina sequencing. b. Perform high-throughput sequencing.
Cleavage Under Targets and Release Using Nuclease (CUT&RUN)
This protocol is a streamlined alternative to ChIP-seq for profiling protein-DNA interactions.[5][21][22]
1. Cell Preparation and Immobilization: a. Harvest fresh (unfixed) cells (typically 100,000 to 500,000 cells per reaction). b. Bind the cells to Concanavalin A-coated magnetic beads.
2. Cell Permeabilization and Antibody Incubation: a. Permeabilize the cells with a digitonin-containing buffer. The concentration of digitonin (B1670571) needs to be optimized for the specific cell type. b. Add the primary antibody against the protein of interest and incubate overnight at 4°C.
3. pA-MNase Binding and Activation: a. Wash the cells and add Protein A-Micrococcal Nuclease (pA-MNase). b. Incubate to allow the pA-MNase to bind to the antibody. c. Wash to remove unbound pA-MNase. d. Activate the MNase by adding Ca2+ and incubate on ice to allow for targeted cleavage of the DNA surrounding the protein of interest.
4. Fragment Release and DNA Purification: a. Stop the reaction by adding a chelating agent (e.g., EDTA, EGTA). b. Incubate at 37°C to release the cleaved DNA fragments into the supernatant. c. Separate the beads using a magnetic stand and collect the supernatant containing the enriched DNA. d. Purify the DNA from the supernatant.
5. Library Preparation and Sequencing: a. Prepare a sequencing library and perform high-throughput sequencing as in the ChIP-seq protocol.
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of the PRC2 complex.[23][24][25]
1. Reaction Setup: a. Prepare a reaction mix containing:
- Recombinant PRC2 complex (e.g., 10 nM).
- Histone substrate (e.g., 100 nM biotinylated H3 peptide or reconstituted nucleosomes).
- S-adenosyl-L-[methyl-3H]-methionine (radioactive methyl donor).
- HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20). b. For inhibitor studies, pre-incubate the PRC2 complex with the inhibitor before adding the other components.
2. Enzymatic Reaction: a. Initiate the reaction by adding the substrate or enzyme. b. Incubate at 30°C for a defined period (e.g., 60-120 minutes).
3. Detection of Methylation:
- Filter-based assay: a. Spot the reaction mixture onto a phosphocellulose filter paper. b. Wash the filter paper to remove unincorporated [3H]-SAM. c. Measure the radioactivity on the filter paper using a scintillation counter.
- AlphaLISA-based assay: a. Stop the reaction. b. Add AlphaLISA acceptor beads coated with an anti-H3K27me3 antibody and streptavidin-coated donor beads (for biotinylated substrate). c. Incubate to allow for bead proximity and signal generation. d. Read the signal on an EnVision plate reader.
- Gel-based assay: a. Stop the reaction with SDS loading buffer. b. Separate the reaction products by SDS-PAGE. c. Visualize the methylated histones by fluorography or autoradiography.
Visualizing PRC2 Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of PRC2 function and experimental analysis.
PRC2 Signaling Pathway for Gene Silencing
Caption: PRC2-mediated gene silencing pathway.
Experimental Workflow for ChIP-seq
Caption: A step-by-step workflow for ChIP-seq.
Logical Relationship between PRC2 and PRC1
Caption: The interplay between PRC2 and PRC1 complexes.
Conclusion
The Polycomb Repressive Complex 2 is a master regulator of the epigenome, with profound implications for cellular function in both health and disease. A thorough understanding of its intricate mechanisms of action, its diverse subunit compositions, and its dynamic interactions with the chromatin landscape is paramount for advancing our knowledge of developmental biology and for the rational design of novel therapeutic strategies. This technical guide provides a foundational resource for researchers and clinicians, summarizing the current state of knowledge and providing practical tools for the continued investigation of this critical epigenetic complex. The ongoing exploration of PRC2 biology promises to uncover new avenues for the treatment of cancer and other diseases driven by epigenetic dysregulation.
References
- 1. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Dynamic Interactome of PRC2-EZH1 Complex Using Tandem-Affinity Purification and Quantitative Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone modification ChIP-seq on <i>Arabidopsis thaliana</i> Plantlets [bio-protocol.org]
- 5. epicypher.com [epicypher.com]
- 6. Molecular analysis of PRC2 recruitment to DNA in chromatin and its inhibition by RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure, mechanism, and regulation of polycomb-repressive complex 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Competition between PRC2.1 and 2.2 Subcomplexes Regulates PRC2 Chromatin Occupancy in Human Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct PRC2 subunits regulate maintenance and establishment of Polycomb repression during differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple myeloma - Wikipedia [en.wikipedia.org]
- 12. C10ORF12 modulates PRC2 histone methyltransferase activity and H3K27me3 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bending and looping of long DNA by Polycomb repressive complex 2 revealed by AFM imaging in liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Promiscuous RNA binding by Polycomb Repressive Complex 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Coordinated activities of wild-type plus mutant EZH2 drive tumor-associated hypertrimethylation of lysine 27 on histone H3 (H3K27) in human B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. CUT&RUN Kit Protocol | Cell Signaling Technology [cellsignal.com]
- 22. High resolution chromatin profiling using CUT&RUN - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro histone methyltransferase assay [bio-protocol.org]
- 24. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro histone methyltransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architect's Toolkit for Protein Demolition: An In-depth Technical Guide to PROTAC Technology
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to achieve targeted protein degradation.[1][2] This technology harnesses the cell's own machinery for clearing unwanted proteins, offering a powerful strategy to target previously "undruggable" proteins and overcome mechanisms of drug resistance.[1] This in-depth guide provides a technical overview of the core principles of PROTAC technology, detailed experimental protocols for their evaluation, and quantitative data to inform rational design and development.
Core Principles of PROTAC Technology
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] By simultaneously binding the POI and an E3 ligase, the PROTAC acts as a molecular bridge, inducing the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.
The Ubiquitin-Proteasome System (UPS)
The UPS is a fundamental cellular pathway responsible for the degradation of most intracellular proteins, playing a critical role in protein quality control and the regulation of various cellular processes. The process of protein degradation via the UPS involves a sequential enzymatic cascade:
-
Ubiquitin Activation: An E1 activating enzyme utilizes ATP to adenylate the C-terminus of ubiquitin and then forms a thioester bond with it.
-
Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 conjugating enzyme.
-
Ubiquitin Ligation: An E3 ubiquitin ligase recognizes a specific substrate protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.
-
Polyubiquitination: The repetition of this cycle leads to the formation of a polyubiquitin (B1169507) chain on the target protein, which serves as a degradation signal.
-
Proteasomal Degradation: The 26S proteasome recognizes and degrades the polyubiquitinated protein into small peptides, recycling the ubiquitin molecules.
PROTAC technology effectively hijacks this natural system to selectively target and eliminate disease-causing proteins.
Mechanism of Action of PROTACs
The catalytic cycle of a PROTAC can be summarized in the following key steps:
-
Cellular Entry and Binary Complex Formation: The PROTAC enters the cell and can form binary complexes with either the protein of interest (POI) or the E3 ligase.
-
Ternary Complex Formation: The binary complex then recruits the other protein partner to form a key ternary complex (POI-PROTAC-E3 ligase). The stability and conformation of this ternary complex are critical for efficient degradation.
-
Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin from a charged E2 enzyme to surface-accessible lysine residues on the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: The PROTAC is released from the complex and can engage in another round of degradation, highlighting its catalytic nature.
Quantitative Data in PROTAC Development
The rational design and optimization of PROTACs rely on the quantitative assessment of their binding and degradation activities. Key parameters include the dissociation constants (Kd) for binary and ternary complexes, the cooperativity factor (α), and the half-maximal degradation concentration (DC50) and maximum degradation (Dmax).
Table 1: Illustrative Quantitative Data for PROTACs Targeting BRD4
| PROTAC | Target Ligand | E3 Ligase Ligand | Linker Type | Binary Kd (BRD4) (nM) | Binary Kd (E3 Ligase) (nM) | Ternary Complex Kd (nM) | Cooperativity (α) | DC50 (nM) | Dmax (%) |
| MZ1 | JQ1 | VHL Ligand | PEG | 100 | 66 | 5.4 | 15 | ~10-30 | >90 |
| dBET1 | JQ1 | CRBN Ligand | PEG | 100 | 1800 | - | <1 (Negative) | ~5-20 | >90 |
| ARV-825 | OTX015 | Pomalidomide (CRBN) | PEG | 2.5 | 1700 | - | - | <1 | >95 |
Note: The values presented are approximate and compiled from various literature sources for illustrative purposes. Actual values can vary depending on the specific experimental conditions and cell lines used. Cooperativity (α) is calculated as the ratio of the binary binding affinities to the ternary complex affinity; a value > 1 indicates positive cooperativity, while a value < 1 indicates negative cooperativity.
Experimental Protocols
A variety of biochemical, biophysical, and cell-based assays are employed to characterize the activity of PROTACs. The following sections provide detailed methodologies for key experiments.
PROTAC Synthesis and Purification
The synthesis of PROTACs is a modular process involving the coupling of the target protein ligand, the E3 ligase ligand, and the linker.
Materials:
-
Target protein ligand with a suitable functional group for linker attachment.
-
E3 ligase ligand (e.g., VHL or CRBN ligand) with a functional group for linker attachment.
-
Bifunctional linker (e.g., PEG or alkyl chain) with compatible reactive ends.
-
Coupling reagents (e.g., HATU, PyBOP).
-
Organic solvents (e.g., DMF, DCM).
-
Purification system (e.g., preparative HPLC).
-
Analytical instruments for characterization (e.g., LC-MS, NMR).
Protocol:
-
Functionalization of Ligands: If necessary, modify the target and E3 ligase ligands to introduce a suitable functional group (e.g., carboxylic acid, amine, alkyne, or azide) for linker conjugation.
-
Linker Conjugation to First Ligand:
-
Dissolve the first ligand (e.g., the one with a carboxylic acid) and a coupling reagent (e.g., HATU, 1.2 eq) in an anhydrous solvent like DMF.
-
Add a base such as DIPEA (3.0 eq) and stir for 15 minutes.
-
Add the bifunctional linker (e.g., an amine-PEG-Boc linker, 1.0 eq) and stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Purify the product using flash column chromatography.
-
-
Deprotection (if necessary): If the linker has a protecting group (e.g., Boc), deprotect it using appropriate conditions (e.g., TFA in DCM).
-
Coupling of the Second Ligand:
-
Dissolve the purified ligand-linker conjugate and the second ligand in an anhydrous solvent.
-
Add coupling reagents and a base as in step 2.
-
Stir the reaction at room temperature overnight and monitor by LC-MS.
-
-
Purification of the Final PROTAC: Purify the final PROTAC molecule using preparative HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Western Blot Analysis for Protein Degradation
Western blotting is a standard method to quantify the reduction in the level of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein.
-
PROTAC stock solution (in DMSO).
-
Cell culture medium and supplements.
-
Ice-cold PBS.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA or Bradford).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and incubate on ice for 30 minutes.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control.
-
-
Detection and Analysis:
-
Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of protein degradation.
-
Biophysical Assays for Ternary Complex Characterization
SPR is a label-free technique that provides real-time kinetic data on binary and ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified target protein, E3 ligase complex (e.g., VCB), and PROTAC.
-
Immobilization reagents (e.g., EDC, NHS).
-
Running buffer.
Protocol:
-
Ligand Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding kinetics (ka, kd) and affinity (Kd).
-
Similarly, immobilize the target protein and inject the PROTAC to determine the other binary interaction parameters.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these pre-incubated solutions over the immobilized E3 ligase surface.
-
The resulting sensorgrams will reflect the formation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for the ternary complex. Calculate the cooperativity factor (α).
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters (ΔH, ΔS) and stoichiometry (n) in addition to the binding affinity (Kd).
Materials:
-
Isothermal titration calorimeter.
-
Purified proteins (target and E3 ligase) and PROTAC, all in the same dialysis buffer.
Protocol:
-
Sample Preparation: Prepare the protein and PROTAC solutions in a matched buffer. Degas the solutions before use.
-
Binary Titration:
-
Fill the ITC cell with the target protein solution.
-
Fill the syringe with the PROTAC solution at a concentration 10-20 times that of the protein.
-
Perform a series of injections of the PROTAC into the protein solution, measuring the heat change after each injection.
-
Repeat the process for the E3 ligase-PROTAC interaction.
-
-
Ternary Complex Titration:
-
To measure the affinity of the PROTAC for one protein in the presence of the other, pre-saturate the PROTAC with one of the proteins.
-
Titrate this binary complex into the other protein solution in the ITC cell.
-
-
Data Analysis: Integrate the heat peaks from the titration and fit the data to a suitable binding model to determine the thermodynamic parameters and calculate cooperativity.
Cellular Assays for Target Engagement and Ternary Complex Formation
NanoBRET™ is a proximity-based assay that can measure target engagement and ternary complex formation in living cells.
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase.
-
For ternary complex assays, cells also expressing the E3 ligase fused to HaloTag®.
-
NanoBRET® tracer for the target protein.
-
HaloTag® ligand for labeling the E3 ligase.
-
PROTAC of interest.
-
Plate reader capable of measuring luminescence and BRET signals.
Protocol for Ternary Complex Formation:
-
Cell Preparation: Co-transfect cells with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion.
-
Labeling: Add the HaloTag® fluorescent ligand to the cells and incubate to label the E3 ligase.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations.
-
Signal Measurement: Add the NanoLuc® substrate. The formation of the ternary complex brings the NanoLuc® donor and the HaloTag® acceptor into close proximity, resulting in a BRET signal that is dependent on the PROTAC concentration.
-
Data Analysis: Plot the BRET ratio against the PROTAC concentration to generate a bell-shaped curve, where the peak indicates maximal ternary complex formation.
Conclusion
PROTAC technology offers a transformative approach to drug discovery by enabling the targeted degradation of proteins. Its unique catalytic mechanism provides the potential for more potent and durable therapeutic effects compared to traditional inhibitors. The successful development of PROTACs requires a multi-faceted approach, combining rational design with a suite of robust quantitative assays to characterize their binding, degradation, and cellular activities. The detailed protocols and quantitative insights provided in this guide serve as a foundational resource for researchers and drug development professionals seeking to harness the power of this innovative therapeutic modality.
References
Methodological & Application
Application Notes and Protocols for UNC6852, a PRC2-Targeting PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC6852 is a potent and selective bivalent chemical degrader of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4] Contrary to potential misconceptions, this compound does not function as a dual inhibitor of Mer and Flt3 kinases. Instead, it operates through a Proteolysis-Targeting Chimera (PROTAC) mechanism.[1] this compound is comprised of a ligand that binds to Embryonic Ectoderm Development (EED), a core component of the PRC2, and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of EED and other key PRC2 components, namely EZH2 and SUZ12.
The degradation of the PRC2 complex by this compound blocks the histone methyltransferase activity of EZH2, resulting in decreased levels of H3K27me3, a key epigenetic mark for gene repression. This mechanism has been shown to induce anti-proliferative effects in cancer cell lines, such as diffuse large B-cell lymphoma (DLBCL). These application notes provide detailed protocols for the use of this compound in cell culture for the targeted degradation of PRC2 and the assessment of its biological effects.
Mechanism of Action: this compound-Mediated PRC2 Degradation
This compound functions by hijacking the cell's natural protein disposal system to selectively eliminate PRC2. The molecule simultaneously binds to the EED subunit of the PRC2 complex and the VHL E3 ubiquitin ligase. This proximity induces the VHL complex to tag EED, and consequently the associated PRC2 components, with ubiquitin chains. The polyubiquitinated PRC2 complex is then recognized and degraded by the proteasome.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound's binding and degradation efficacy in various cell lines.
| Parameter | Cell Line | Target | Value | Reference |
| IC50 (Binding) | Cell-free assay | EED | 247 nM | |
| DC50 (Degradation) | HeLa | EED | 0.79 ± 0.14 µM | |
| DC50 (Degradation) | HeLa | EZH2 | 0.3 ± 0.19 µM | |
| Dmax (Degradation) | HeLa | EED | 92% | |
| Dmax (Degradation) | HeLa | EZH2 | 75% | |
| Dmax (Degradation) | HeLa | SUZ12 | 22% | |
| DC50 (Degradation) | DB | EED | 0.31 µM | |
| DC50 (Degradation) | DB | EZH2 | 0.67 µM | |
| DC50 (Degradation) | DB | SUZ12 | 0.59 µM | |
| Dmax (Degradation) | DB | EED | 94% | |
| Dmax (Degradation) | DB | EZH2 | 96% | |
| Dmax (Degradation) | DB | SUZ12 | 82% | |
| EC50 (Anti-proliferative) | DB | - | 0.79 ± 0.53 µM |
Experimental Protocols
The following protocols provide a general framework for treating cells with this compound and assessing its effects. Optimization may be required for specific cell lines and experimental goals.
Experimental Workflow Overview
Protocol 1: this compound Treatment for PRC2 Degradation
This protocol describes the treatment of adherent cells (e.g., HeLa) or suspension cells (e.g., DB) with this compound to induce the degradation of PRC2 components.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Appropriate cell culture medium and supplements
-
Cell line of interest (e.g., HeLa, DB)
-
Sterile cell culture plates (e.g., 6-well or 10 cm dishes)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Adherent cells (e.g., HeLa): Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to attach overnight.
-
Suspension cells (e.g., DB): Seed cells in appropriate culture flasks or plates at a recommended density for logarithmic growth.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in fresh cell culture medium to achieve the desired final concentrations. A common concentration range for dose-response experiments is 0.1 µM to 30 µM. For time-course experiments, a fixed concentration (e.g., 5 µM or 10 µM) can be used.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Incubate the cells for the desired duration (e.g., 4, 8, 16, 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: After incubation, place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.
-
Suspension cells: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at a low speed. Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Downstream Analysis:
-
The harvested cell pellets can be used for various downstream applications, such as Western blot analysis to assess protein degradation or cell proliferation assays.
-
Protocol 2: Western Blot Analysis of PRC2 Components
This protocol is for the detection of EED, EZH2, SUZ12, and H3K27me3 levels by Western blotting following this compound treatment.
Materials:
-
Cell pellets from Protocol 1
-
RIPA lysis buffer or similar, supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EED, anti-EZH2, anti-SUZ12, anti-H3K27me3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Resuspend the cell pellets in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a fresh tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the extent of protein degradation.
-
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on cell proliferation.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 1. Incubate for the desired period (e.g., 72 hours).
-
-
MTT Addition:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low degradation of PRC2 components | This compound concentration is too low. | Perform a dose-response experiment with a wider concentration range. |
| Incubation time is too short. | Perform a time-course experiment to determine the optimal treatment duration. | |
| Cell line is resistant. | Ensure the cell line expresses VHL and that the proteasome machinery is functional. | |
| Improper this compound storage or handling. | Prepare fresh stock solutions and avoid multiple freeze-thaw cycles. | |
| High background in Western blot | Insufficient blocking. | Increase blocking time or try a different blocking agent. |
| Antibody concentration is too high. | Optimize primary and secondary antibody dilutions. | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Inconsistent results in proliferation assay | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| Contamination. | Maintain sterile cell culture techniques. |
References
Application Notes: Effective Concentration of UNC6852 in HeLa Cells
Introduction
UNC6852 is a potent and selective bivalent chemical degrader of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] It functions as a Proteolysis-Targeting Chimera (PROTAC), containing a ligand for the EED subunit of PRC2 and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4] This dual binding recruits the VHL E3 ligase to the PRC2 complex, leading to the ubiquitination and subsequent proteasomal degradation of core PRC2 components, including EED, EZH2, and SUZ12. The degradation of the PRC2 complex inhibits the histone methyltransferase activity of EZH2, resulting in decreased levels of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a key epigenetic mark for gene repression. In HeLa cells, this compound has been demonstrated to effectively degrade PRC2 components without significant cellular toxicity at concentrations up to 30 µM.
Mechanism of Action in HeLa Cells
This compound mediates the degradation of PRC2 by hijacking the cellular ubiquitin-proteasome system. The molecule simultaneously binds to the WD40 aromatic cage of EED and the CRL2VHL complex. This proximity induces the polyubiquitination of PRC2 components, marking them for degradation by the proteasome. This leads to a functional knockdown of the PRC2 complex and a reduction in H3K27me3 levels.
Quantitative Data Summary
The efficacy of this compound in degrading PRC2 components in HeLa cells has been quantitatively assessed. The following tables summarize the key parameters.
Table 1: Degradation Parameters of PRC2 Components in HeLa Cells Treated with this compound
| Target Protein | DC50 (µM) | Dmax (%) | t1/2 (hours) |
| EED | 0.79 ± 0.14 | 92 | 0.81 ± 0.30 |
| EZH2 | 0.30 ± 0.19 | 75 | 1.92 ± 0.96 |
| SUZ12 | Not Calculated | 22 | Not Calculated |
| *SUZ12 was degraded to a lesser extent, with a maximal degradation of only 22%, which was insufficient for accurate DC50 and t1/2 calculation. |
Data sourced from studies on HeLa cells.
Table 2: Recommended Concentration Ranges for this compound in HeLa Cell Experiments
| Experiment | Concentration Range | Treatment Time | Notes |
| PRC2 Component Degradation (Western Blot) | 0.1 - 10 µM | 4 - 48 hours | A concentration of 5 µM is commonly used for significant degradation. Time-course experiments are recommended to determine optimal degradation for specific targets. |
| Reduction of H3K27me3 Levels | 1 - 10 µM | 24 - 72 hours | Longer treatment times may be required to observe significant changes in histone methylation marks. |
| Anti-proliferative Effects | Not extensively studied in HeLa cells | Up to 9 days | Anti-proliferative effects have been noted in other cell lines like DLBCL. |
| Cellular Toxicity Assessment | Up to 30 µM | 24 - 72 hours | No significant toxicity was observed in HeLa cells at concentrations up to 30 µM. |
Visualizations
Signaling Pathway
References
- 1. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
UNC6852 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC6852 is a potent and selective bivalent chemical degrader, designed to target the Polycomb Repressive Complex 2 (PRC2) for proteasomal degradation.[1][2] As a Proteolysis Targeting Chimera (PROTAC), this compound comprises a ligand for the EED subunit of PRC2 and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This dual-binding mechanism facilitates the ubiquitination and subsequent degradation of PRC2 components, including EED, EZH2, and SUZ12, leading to a reduction in H3K27 trimethylation and anti-proliferative effects in specific cancer cell lines.[3] These application notes provide detailed protocols for the solubilization of this compound and the preparation of stock solutions for in vitro and in vivo studies.
Data Presentation: this compound Solubility
The solubility of this compound has been determined in various solvents, which is critical for the design of both in vitro and in vivo experiments. The following table summarizes the available quantitative data.
| Solvent System | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 83.3 - 100 | 100 - 120.05 | Use fresh, moisture-free DMSO. Sonication may be required. |
| Ethanol | 100 | Not Specified | |
| Water | Insoluble | Insoluble | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 | ≥ 6.00 | Forms a clear solution suitable for in vivo use. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 | ≥ 6.00 | Forms a clear solution suitable for in vivo use. |
| 10% DMSO, 90% Corn Oil | ≥ 5 | ≥ 6.00 | Forms a clear solution suitable for in vivo use. |
| Carboxymethylcellulose sodium (CMC-Na) | ≥ 5 | Not Specified | Forms a homogeneous suspension for oral administration. |
Experimental Protocols
In Vitro Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for most in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound. The molecular weight of this compound is approximately 832.97 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 832.97 g/mol * (1000 mg / 1 g) = 8.33 mg
-
-
Weigh the this compound powder accurately and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO. For 8.33 mg of this compound, add 1 mL of DMSO.
-
Dissolve the compound. Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and store. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).
In Vivo Formulation Preparation (5 mg/mL Suspension in CMC-Na)
This protocol describes the preparation of a 5 mg/mL homogeneous suspension of this compound in carboxymethylcellulose sodium (CMC-Na) for oral administration.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in sterile water)
-
Sterile conical tubes
-
Homogenizer or vortex mixer
Procedure:
-
Weigh the required amount of this compound. For example, to prepare 1 mL of a 5 mg/mL suspension, weigh 5 mg of this compound.
-
Transfer the powder to a sterile conical tube.
-
Add the CMC-Na solution. Add 1 mL of the CMC-Na solution to the tube containing the this compound powder.
-
Homogenize the suspension. Mix the contents thoroughly using a vortex mixer or a homogenizer until a uniform suspension is achieved.
-
Administer immediately. This formulation should be prepared fresh before each use.
Mandatory Visualization
This compound Mechanism of Action
The following diagram illustrates the mechanism of action of this compound as a PROTAC, leading to the degradation of the PRC2 complex.
Caption: this compound-mediated degradation of the PRC2 complex via the ubiquitin-proteasome system.
Experimental Workflow: In Vitro Cell-Based Assay
The following diagram outlines a typical experimental workflow for evaluating the in vitro activity of this compound.
Caption: A generalized workflow for assessing this compound's in vitro degradation activity.
References
Application Notes and Protocols: Detecting EED Degradation by UNC6852 via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
UNC6852 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the Polycomb Repressive Complex 2 (PRC2). It functions by hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of core PRC2 components, including Embryonic Ectoderm Development (EED), EZH2, and SUZ12.[1][2][3][4] The degradation of these components leads to a reduction in H3K27 trimethylation, a key epigenetic mark for gene repression, and exhibits anti-proliferative effects in certain cancer cell lines.[1][3][4] This document provides a detailed protocol for utilizing Western blotting to monitor the degradation of EED in response to this compound treatment.
Mechanism of Action: this compound-induced EED Degradation
This compound is a heterobifunctional molecule composed of a ligand that binds to EED and another ligand that recruits the VHL E3 ligase. This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to EED, marking it for degradation by the 26S proteasome.
Caption: this compound-mediated EED degradation pathway.
Quantitative Data Summary
The efficacy of this compound in degrading EED has been quantified in various studies. The following table summarizes key degradation parameters for EED in HeLa cells treated with this compound.
| Parameter | Value (for EED in HeLa cells) | Reference |
| DC50 | 0.79 ± 0.14 µM | [5] |
| Dmax | 92% | [5] |
| t1/2 | 0.81 ± 0.30 hours | [5] |
Experimental Protocol: Western Blot for EED Degradation
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect changes in EED protein levels.
Materials and Reagents
-
Cell Lines: HeLa or other susceptible cell lines (e.g., DLBCL cell lines).
-
This compound: Prepare stock solutions in DMSO.
-
Cell Culture Medium and Supplements
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: Modified RIPA buffer (Radioimmunoprecipitation assay buffer) is recommended. A typical composition is 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease and Phosphatase Inhibitor Cocktails: Add fresh to lysis buffer before use.
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer: Containing SDS and a reducing agent like β-mercaptoethanol or DTT.
-
Tris-Glycine SDS-PAGE Gels
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with methanol.
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-EED antibody
-
Rabbit anti-EZH2 antibody (optional, for comparison)
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (as a loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Imaging System: Chemiluminescence detector.
Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis.
Detailed Protocol
1. Cell Culture and Treatment
-
Seed HeLa cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Prepare working solutions of this compound in cell culture medium. A final concentration of 5-10 µM is a good starting point.[2][6][7] Include a DMSO-only treated sample as a negative control.
-
Treat the cells for various time points to observe the kinetics of degradation (e.g., 1, 4, 8, 16, 24, 48, and 72 hours).[6]
2. Cell Lysis
-
After treatment, place the culture dishes on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold modified RIPA buffer containing freshly added protease and phosphatase inhibitors to each dish (e.g., 1 mL for a 10 cm dish).[2][8][9]
-
Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE
-
Based on the protein concentrations, normalize all samples with lysis buffer to ensure equal protein loading. A recommended amount is 20-30 µg of total protein per lane.
-
Add 1/3 volume of 4x Laemmli sample buffer to each normalized lysate.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
5. SDS-PAGE and Protein Transfer
-
Load the boiled samples into the wells of a Tris-Glycine SDS-PAGE gel (e.g., 4-12% gradient gel).
-
Run the gel in 1x Tris-Glycine-SDS running buffer until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
6. Immunoblotting
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against EED (and the loading control antibody) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Analysis
-
Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Quantify the band intensities using densitometry software. Normalize the EED band intensity to the corresponding loading control band intensity for each sample.
-
Compare the normalized EED protein levels in this compound-treated samples to the DMSO control to determine the extent of degradation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Scholarly Article or Book Chapter | Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader | ID: fn107462w | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
Application Notes and Protocols for Measuring H3K27me3 Levels Following UNC6852 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
UNC6852 is a potent and selective bivalent chemical degrader that targets the Polycomb Repressive Complex 2 (PRC2).[1][2] As a Proteolysis-Targeting Chimera (PROTAC), this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of core PRC2 components.[2][3] This degrader contains a ligand that binds to the Embryonic Ectoderm Development (EED) subunit of PRC2 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][4][5][6] The induced proximity leads to the degradation of EED, as well as other essential PRC2 subunits like EZH2 and SUZ12.[2][5][6] The catalytic activity of PRC2, primarily mediated by the EZH2 subunit, is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[3][7] By degrading the PRC2 complex, this compound effectively reduces global H3K27me3 levels, leading to the reactivation of PRC2-target genes.[1][2] This makes this compound a valuable tool for studying the biological roles of PRC2 and H3K27me3 in various physiological and pathological processes, including cancer.[2]
These application notes provide detailed protocols for quantifying the reduction in H3K27me3 levels in cultured cells following treatment with this compound. The methodologies covered include Western blotting for global H3K27me3 assessment, Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) for genome-wide analysis of H3K27me3 distribution, and Immunofluorescence for in-situ visualization of H3K27me3 changes.
Signaling Pathway and Mechanism of Action
The mechanism of this compound-induced H3K27me3 reduction is a direct consequence of PRC2 degradation. The following diagram illustrates this pathway.
Caption: this compound mechanism of action leading to H3K27me3 reduction.
Quantitative Data Summary
The following table summarizes the quantitative data reported for this compound's activity in cellular models. This data is essential for designing experiments with appropriate concentrations and time points.
| Parameter | Value | Cell Line | Comments | Reference |
| IC50 for EED binding | 247 nM | Cell-free assay | Indicates direct binding affinity to the target. | [4][5] |
| DC50 for EED degradation | 0.79 ± 0.14 µM | HeLa | Concentration for 50% degradation of EED protein. | |
| DC50 for EZH2 degradation | 0.3 ± 0.19 µM | HeLa | Concentration for 50% degradation of EZH2 protein. | |
| H3K27me3 reduction | 51% after 72h | HeLa | Global reduction in H3K27me3 levels at 10 µM this compound. | [6] |
| Anti-proliferative EC50 | 3.4 ± 0.77 µM | DB (DLBCL) | Effective concentration for 50% inhibition of cell proliferation after 9 days. | |
| Cellular Toxicity | No toxicity up to 30 µM | HeLa | Important for ensuring observed effects are not due to general cytotoxicity. | [4] |
Experimental Protocols
Western Blotting for Global H3K27me3 Levels
This protocol describes the detection and quantification of total H3K27me3 levels in whole-cell lysates.
References
- 1. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Replicational Dilution of H3K27me3 in Mammalian Cells and the Role of Poised Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ras-Induced Changes in H3K27me3 Occur after Those in Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunohistochemical analysis of H3K27me3 demonstrates global reduction in group-A childhood posterior fossa ependymoma and is a powerful predictor of outcome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC6852 in Studying EZH2 Gain-of-Function Mutations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27), leading to transcriptional repression.[1][2] Gain-of-function (GOF) mutations in EZH2, such as the well-characterized Y641 and A677 variants, are frequently observed in various cancers, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma.[3][4] These mutations lead to hyper-trimethylation of H3K27, promoting oncogenesis by silencing tumor suppressor genes.[4]
UNC6852 is a potent and selective bivalent chemical degrader of the PRC2 complex. As a proteolysis-targeting chimera (PROTAC), this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of core PRC2 components, including EED, EZH2 (both wild-type and mutant), and SUZ12. This leads to a significant reduction in global H3K27me3 levels and inhibits the proliferation of cancer cells harboring EZH2 GOF mutations, making it a valuable tool for studying the biological consequences of these mutations and for potential therapeutic development.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to the EED subunit of the PRC2 complex and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This dual binding brings the PRC2 complex into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to the PRC2 components. The polyubiquitinated PRC2 complex is then recognized and degraded by the proteasome.
Caption: Mechanism of this compound-mediated PRC2 degradation.
EZH2 Gain-of-Function Signaling Pathway
EZH2 GOF mutations lead to increased H3K27me3, which represses the transcription of tumor suppressor genes involved in critical cellular processes such as the cell cycle, apoptosis, and differentiation. This aberrant gene silencing contributes to uncontrolled cell proliferation and tumor progression. Key signaling pathways, including the pRB-E2F and Wnt/β-catenin pathways, are often dysregulated downstream of EZH2 GOF mutations.
Caption: EZH2 gain-of-function signaling and this compound intervention.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and cellular assays.
| Parameter | Target | Value | Assay Type | Reference |
| IC₅₀ | EED | 247 nM | Cell-free assay | |
| DC₅₀ | EED | 0.79 ± 0.14 µM | Western Blot (HeLa cells) | |
| DC₅₀ | EZH2 | 0.3 ± 0.19 µM | Western Blot (HeLa cells) | |
| Dₘₐₓ | EED | 92% | Western Blot (HeLa cells) | |
| Dₘₐₓ | EZH2 | 75% | Western Blot (HeLa cells) | |
| t₁/₂ | EED | 0.81 ± 0.30 hours | Western Blot (HeLa cells) | |
| t₁/₂ | EZH2 | 1.92 ± 0.96 hours | Western Blot (HeLa cells) | |
| EC₅₀ | DB (DLBCL cell line with EZH2 Y641N) | 3.4 ± 0.77 µM | Cell Proliferation Assay (9 days) |
Table 1: Biochemical and Cellular Activity of this compound
| Cell Line | EZH2 Mutation | Treatment | Effect | Reference |
| HeLa | Wild-type | 10 µM this compound for 72h | 51% reduction in H3K27me3 | |
| DB | Y641N | 10 µM this compound for 72h | Significant reduction in H3K27me3 |
Table 2: Effect of this compound on H3K27me3 Levels
Experimental Protocols
Cell Culture and Treatment
Cell Lines:
-
DB cells: A DLBCL cell line harboring the heterozygous EZH2 Y641N gain-of-function mutation.
-
HeLa cells: A human cervical cancer cell line with wild-type EZH2.
Culture Conditions:
-
Grow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
This compound Preparation and Application:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C for long-term storage.
-
For cell treatment, dilute the stock solution in culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability/Proliferation Assay
This protocol is based on the methodology used to determine the anti-proliferative effects of this compound on DB cells.
Caption: Workflow for assessing cell viability after this compound treatment.
Protocol:
-
Cell Seeding: Seed DB cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 to 30 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 9 days. Every 3 days, carefully remove half of the medium and replace it with fresh medium containing the appropriate concentration of this compound.
-
Viability Measurement: On day 9, assess cell viability using a suitable method:
-
Trypan Blue Exclusion: Resuspend cells and count viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.
-
Metabolic Assays (e.g., CCK-8, MTT, or CellTiter-Glo): Follow the manufacturer's instructions for the chosen assay kit to measure metabolic activity, which correlates with the number of viable cells.
-
-
Data Analysis: Plot the percentage of viable cells against the log concentration of this compound. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the EC₅₀ value.
Western Blot Analysis for PRC2 Components and H3K27me3
This protocol is designed to assess the degradation of PRC2 components (EED, EZH2) and the reduction of H3K27me3 levels following this compound treatment.
Protocol:
-
Cell Lysis:
-
Plate cells and treat with this compound at the desired concentrations and for various time points (e.g., 5 µM for 4, 24, and 48 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Separate the protein samples on a 4-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Rabbit anti-EED (1:1000)
-
Rabbit anti-EZH2 (1:1000)
-
Rabbit anti-H3K27me3 (1:1000-1:3000)
-
Rabbit anti-Total Histone H3 (1:5000) as a loading control.
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the levels of EED, EZH2, and H3K27me3 to the loading control (e.g., Total H3 or GAPDH).
Chromatin Immunoprecipitation (ChIP)
This protocol provides a general framework for performing ChIP to investigate the changes in H3K27me3 occupancy at specific gene promoters after this compound treatment.
Caption: General workflow for Chromatin Immunoprecipitation (ChIP).
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or vehicle control for the desired time.
-
Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.
-
-
Chromatin Preparation:
-
Harvest the cells, wash with ice-cold PBS, and lyse them to release the nuclei.
-
Isolate the nuclei and lyse them to release the chromatin.
-
Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with an anti-H3K27me3 antibody or a negative control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Analysis:
-
qPCR: Quantify the enrichment of specific gene promoters in the immunoprecipitated DNA relative to the input DNA.
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to map H3K27me3 occupancy genome-wide.
-
Conclusion
This compound is a powerful chemical tool for inducing the degradation of the PRC2 complex, making it invaluable for studying the functional consequences of EZH2 gain-of-function mutations in cancer. The provided application notes and protocols offer a comprehensive guide for researchers to utilize this compound effectively in their studies, from assessing its impact on cell viability and histone methylation to investigating its effects on genome-wide epigenetic landscapes. These methodologies will aid in further elucidating the role of EZH2 in cancer and in the development of novel therapeutic strategies targeting this critical epigenetic regulator.
References
Application Notes and Protocols for Determining Cell Viability Following UNC6852 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC6852 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4] As an epigenetic modulator, PRC2 plays a critical role in regulating gene expression, and its dysregulation is implicated in various cancers.[5] this compound functions by binding to the EED subunit of PRC2 and recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the proteasomal degradation of core PRC2 components, including EED, EZH2, and SUZ12. This degradation inhibits the histone methyltransferase activity of EZH2, resulting in decreased H3K27 trimethylation and subsequent anti-proliferative effects in cancer cells. These application notes provide detailed protocols for assessing the in vitro efficacy of this compound by measuring its impact on the viability of cancer cell lines.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that simultaneously binds to the EED subunit of the PRC2 complex and the VHL E3 ubiquitin ligase. This proximity induces the ubiquitination of PRC2 components, marking them for degradation by the proteasome. The resulting decrease in PRC2 levels leads to a reduction in H3K27me3, a key repressive histone mark, which in turn reactivates tumor suppressor genes and inhibits cancer cell proliferation.
Caption: this compound induces degradation of PRC2, leading to reduced gene silencing and cell proliferation.
Data Presentation
The anti-proliferative effects of this compound can be quantified by determining the half-maximal effective concentration (EC50) and the concentration that causes 50% degradation (DC50). The following tables summarize reported values for this compound in relevant cancer cell lines.
Table 1: Anti-proliferative Activity of this compound in DLBCL Cell Lines
| Cell Line | EZH2 Mutation Status | Treatment Duration | EC50 (µM) |
| DB | Y641N | 9 days | 3.4 ± 0.77 |
| Pfeiffer | A677G | 6 days | 0.41 ± 0.066 |
Data sourced from:
Table 2: Degradation Capacity of this compound in HeLa Cells
| Protein | DC50 (µM) at 24 hours |
| EED | 0.79 ± 0.14 |
| EZH2 | 0.3 ± 0.19 |
| SUZ12 | Not calculable (maximal degradation of 22%) |
Data sourced from:
Table 3: Toxicity Profile of this compound in HeLa Cells
| Cell Line | Maximum Non-toxic Concentration (µM) |
| HeLa | Up to 30 |
Data sourced from:
Experimental Protocols
A colorimetric or fluorometric cell viability assay is recommended to determine the cytotoxic and anti-proliferative effects of this compound. The following protocols for the Resazurin (B115843) and MTT assays are provided as examples.
Protocol 1: Resazurin Cell Viability Assay
This assay measures the metabolic activity of viable cells, which reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.
Materials:
-
This compound compound
-
DMSO (cell culture grade)
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile filtered)
-
Appropriate cancer cell line (e.g., DB, Pfeiffer, HeLa)
-
Complete cell culture medium
-
96-well black, clear-bottom tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., for a dose-response curve: 0.01, 0.1, 1, 5, 10, 20, 30 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, 96 hours, or up to 12 days for long-term proliferation assays).
-
-
Resazurin Assay:
-
After the incubation period, add 20 µL of the resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells (medium with resazurin only) from all other values.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: MTT Cell Viability Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
This compound compound
-
DMSO (cell culture grade)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Appropriate cancer cell line
-
Complete cell culture medium
-
96-well clear tissue culture plates
-
Absorbance microplate reader (570 nm)
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the Resazurin Assay Protocol, using a clear 96-well plate.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration.
-
-
MTT Assay:
-
After incubation, add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other values.
-
Calculate and plot the percentage of cell viability as described in the Resazurin Assay Protocol.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for assessing the effect of this compound on cell viability.
Caption: A stepwise workflow for determining the EC50 of this compound using a cell viability assay.
References
Application Notes and Protocols for the In Vivo Study of UNC6852
For Researchers, Scientists, and Drug Development Professionals
Note: To date, specific in vivo efficacy, pharmacokinetic, or toxicology studies for the PROTAC degrader UNC6852 have not been detailed in peer-reviewed literature. The following application notes and protocols are based on its well-characterized in vitro activity and on generalized procedures for in vivo evaluation of similar targeted protein degraders, particularly in the context of oncology.
Introduction and Mechanism of Action
This compound is a selective, bivalent chemical degrader of the Polycomb Repressive Complex 2 (PRC2).[1][2] As a Proteolysis-Targeting Chimera (PROTAC), it is designed to induce the degradation of specific target proteins rather than simply inhibiting their enzymatic activity. This compound is composed of a ligand that binds to the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex and a second ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3][4] This dual binding brings the PRC2 complex into close proximity with the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of core PRC2 components, including EED, EZH2, and SUZ12.[1][3][4]
The degradation of the PRC2 complex by this compound blocks the histone methyltransferase activity of EZH2, leading to a decrease in Histone 3 Lysine 27 trimethylation (H3K27me3), a key epigenetic mark associated with gene repression.[3][4] This mechanism has shown anti-proliferative effects in cancer cell models, particularly in Diffuse Large B-cell Lymphoma (DLBCL) cell lines harboring EZH2 gain-of-function mutations.[4][5]
In Vitro Activity Data
This compound has demonstrated potent and selective degradation of PRC2 components and anti-proliferative activity in various cancer cell lines.
Table 1: In Vitro Degradation of PRC2 Components by this compound
| Cell Line | Target Protein | Parameter | Value (µM) | Notes |
|---|---|---|---|---|
| HeLa | EED | DC₅₀ | 0.79 ± 0.14 | Concentration for 50% degradation after 24 hours.[5][6] |
| HeLa | EZH2 | DC₅₀ | 0.3 ± 0.19 | Concentration for 50% degradation after 24 hours.[5][6] |
| HeLa | EED | Dₘₐₓ | ~92% | Maximal degradation observed.[6] |
| HeLa | EZH2 | Dₘₐₓ | ~75% | Maximal degradation observed.[6] |
| HeLa | SUZ12 | Dₘₐₓ | ~22% | Maximal degradation observed; DC₅₀ not calculated.[7] |
| DB (DLBCL) | SUZ12 | DC₅₀ | 0.59 ± 0.17 | After 24 hours of treatment.[5] |
| DB (DLBCL) | SUZ12 | Dₘₐₓ | ~82% | Maximal degradation observed.[5] |
Table 2: Anti-proliferative Activity of this compound in DLBCL Cell Lines
| Cell Line | Mutation | Parameter | Value (µM) | Treatment Duration |
|---|---|---|---|---|
| DB | EZH2Y641N | EC₅₀ | 3.4 ± 0.77 | 9 days |
| Pfeiffer | EZH2A677G | EC₅₀ | 0.41 ± 0.066 | 6 days |
General Protocol for In Vivo Evaluation of a PRC2 Degrader
This protocol outlines a general methodology for assessing the in vivo efficacy of a PRC2 degrader like this compound in a DLBCL xenograft mouse model.
Objective
To evaluate the anti-tumor activity and pharmacodynamic effects of the compound in an established DLBCL subcutaneous xenograft model.
Materials
-
Compound: this compound or similar PRC2 degrader.
-
Cell Line: DB (EZH2Y641N) or Pfeiffer (EZH2A677G) human DLBCL cell lines.
-
Animals: Immunocompromised mice, such as NOD-SCID Gamma (NSG) mice, female, 6-8 weeks old.[8]
-
Vehicle for Formulation (examples):
-
Reagents for Analysis: RIPA buffer, protease/phosphatase inhibitors, primary antibodies (anti-EED, anti-EZH2, anti-H3K27me3, anti-H3), secondary antibodies.
Experimental Workflow
Detailed Methodology
1. Animal Model and Cell Implantation:
-
Culture DB or Pfeiffer cells under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 5-10 x 10⁶ cells into the right flank of each mouse.
-
Monitor tumor growth with calipers.
2. Compound Formulation and Administration:
-
Prepare the selected vehicle. PROTACs often have poor aqueous solubility, requiring specialized formulations.[1]
-
Dissolve the PRC2 degrader in the vehicle to the desired concentration for dosing (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving 200 µL).
-
The formulation should be prepared fresh daily.
-
Administer the compound via intraperitoneal (i.p.) injection or oral gavage (p.o.) based on preliminary pharmacokinetic data, if available.
3. Study Design and Efficacy Assessment:
-
Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Compound at Dose 1 (e.g., 25 mg/kg)
-
Group 3: Compound at Dose 2 (e.g., 50 mg/kg)
-
-
Administer treatment daily (or as determined by the dosing schedule) for a period of 21-28 days.
-
Measure tumor volume and body weight 2-3 times per week. Tumor Volume = (Length x Width²) / 2.[9]
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI). TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100.[8]
4. Pharmacodynamic (PD) Analysis:
-
At the end of the study (or at specific time points in a satellite group), euthanize animals and excise tumors.
-
Flash-freeze a portion of the tumor tissue in liquid nitrogen for Western blot analysis and fix another portion in formalin for immunohistochemistry (IHC).
-
Western Blotting:
-
Homogenize tumor tissue in RIPA buffer with inhibitors.[9]
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against EED, EZH2, and H3K27me3. Use an anti-H3 or anti-β-actin antibody as a loading control.
-
Incubate with a secondary antibody and visualize to quantify the reduction in target protein levels relative to the vehicle-treated group.[8]
-
Conclusion and Future Directions
While this compound shows significant promise based on its in vitro profile, its in vivo efficacy remains to be formally demonstrated. The protocols provided here offer a standard framework for researchers to begin evaluating the therapeutic potential of this compound and similar PRC2-targeting degraders in preclinical cancer models. Key future studies should focus on determining the pharmacokinetic profile, optimal dosing schedule, and anti-tumor efficacy in relevant animal models, such as DLBCL xenografts.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
UNC6852 Technical Support Center: Troubleshooting EED Degradation
Welcome to the technical support center for UNC6852, a PROTAC degrader targeting the Polycomb Repressive Complex 2 (PRC2) component, EED. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers effectively utilize this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a bivalent chemical degrader, also known as a Proteolysis-Targeting Chimera (PROTAC).[1] It is composed of a ligand that binds to Embryonic Ectoderm Development (EED), a core component of the PRC2 complex, and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] By bringing EED and VHL into close proximity, this compound facilitates the formation of a ternary complex, leading to the ubiquitination of EED and its subsequent degradation by the proteasome.[1] This action also leads to the degradation of other PRC2 components, including EZH2 and SUZ12.[2][4]
Q2: What is the primary application of this compound?
A2: this compound is used as a research tool to study the function of the PRC2 complex by inducing its degradation.[5] By degrading PRC2, this compound blocks the histone methyltransferase activity of EZH2, which in turn decreases the levels of H3K27me3, a key epigenetic mark for gene repression.[2][6] It has shown anti-proliferative effects in cancer cell lines like diffuse large B-cell lymphoma (DLBCL).[2][4]
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has been demonstrated to be effective in degrading PRC2 components in HeLa cells and various DLBCL cell lines, including those with both wild-type and gain-of-function mutations in EZH2.[2][4][7]
Mechanism of Action Diagram
Caption: Mechanism of this compound-mediated EED degradation.
Troubleshooting Guide: EED Not Degrading
This guide addresses the common issue where this compound fails to induce the degradation of EED. Follow these steps in a logical order to identify and resolve the problem.
Q4: I've treated my cells with this compound, but I don't see any degradation of EED. What should I check first?
A4: Start with the most fundamental aspects of your experiment:
-
Compound Integrity and Storage: Ensure your this compound stock solution is correctly prepared and stored. It is recommended to prepare fresh working solutions from a properly stored stock (e.g., -80°C for long-term) for each experiment to avoid degradation from repeated freeze-thaw cycles.[3] The recommended solvent is fresh DMSO, as moisture can reduce solubility.[2]
-
Concentration and Dosage: Verify your calculations for the final concentration. Effective concentrations can vary by cell line, but studies often use a range from the low nanomolar to low micromolar (e.g., 5 µM or 10 µM) range.[2][3]
-
Treatment Duration: EED degradation is time-dependent. Initial experiments might test a time course of 4, 24, and 48 hours to capture the degradation kinetics.[2][8] A lack of degradation might mean the optimal time point has not been reached.
Q5: My basic experimental parameters seem correct. Could there be an issue with the this compound concentration itself?
A5: Yes, this is a common issue with PROTACs known as the "hook effect".[9]
-
The Hook Effect: At very high concentrations, PROTACs can form separate binary complexes with the target protein (EED) and the E3 ligase (VHL) instead of the productive ternary complex required for degradation.[9] This leads to a decrease in degradation efficiency at higher doses.
-
Troubleshooting Step: Perform a wide dose-response experiment with serial dilutions of this compound (e.g., from low nM to high µM) to identify the optimal concentration for degradation and to determine if you are observing a bell-shaped curve characteristic of the hook effect.[9]
Q6: I've optimized the concentration and time course, but degradation is still absent or weak. What cellular factors could be involved?
A6: The cellular machinery must be competent for PROTAC-mediated degradation.
-
E3 Ligase Expression: this compound relies on the VHL E3 ligase.[2] Ensure that your cell line expresses sufficient levels of VHL. You can check this via Western Blot or by consulting protein expression databases (e.g., The Human Protein Atlas).[10] If VHL expression is low, the degradation machinery will be inefficient.
-
Proteasome Function: The final step is proteasomal degradation. To confirm that the pathway is active, you can use a positive control (a compound known to cause degradation of another protein in your cell line). To confirm that the lack of degradation is due to a failure in the this compound-mediated pathway, you can pre-treat cells with a proteasome inhibitor (like MG-132 or Carfilzomib).[11] If this compound were working, the proteasome inhibitor would block the degradation and restore EED levels, confirming the mechanism.[11]
Q7: I've confirmed my cell line expresses VHL and the proteasome is active. Could the issue be with my detection method?
A7: Yes, problems with your protein analysis workflow can be mistaken for a lack of degradation.
-
Cell Lysis: Ensure complete cell lysis to release the nuclear PRC2 complex. Using a modified RIPA buffer and sonication is recommended to ensure maximal protein recovery.[2][10] Always add a fresh protease inhibitor cocktail to your lysis buffer to prevent non-specific protein degradation.[10][12]
-
Antibody Quality: Validate the primary antibody for EED. Ensure it is specific and provides a clean signal at the correct molecular weight. Run a positive control lysate from a cell line known to express high levels of EED.[10]
-
Western Blotting Technique: Load a sufficient amount of total protein (at least 20-30 µg of whole-cell extract is recommended).[10] Ensure proper transfer to the membrane and use an appropriate secondary antibody.[2] Always include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.
Troubleshooting Workflow Diagram
Caption: Logical workflow for troubleshooting lack of EED degradation.
Quantitative Data Summary
The following table summarizes key quantitative data reported for this compound from various sources.
| Parameter | Value | Target/Cell Line | Source |
| IC₅₀ | 247 nM | EED (Cell-free assay) | [2][3] |
| DC₅₀ (EED) | ~0.79 µM | HeLa Cells | [13] |
| DC₅₀ (EZH2) | ~0.3 µM | HeLa Cells | [13] |
| GI₅₀ | 49-58 nM | PRC2-dependent cancer cells | [14] |
| EED Degradation | 80% | HeLa Cells (24h treatment) | [11] |
| EZH2 Degradation | 76% | HeLa Cells (24h treatment) | [11] |
| H3K27me3 Reduction | 51% | Not specified (72h treatment) | [6] |
Experimental Protocols
Protocol: Western Blot for EED Degradation
This protocol outlines a standard procedure to assess the degradation of EED and other PRC2 components following this compound treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa) at a density that will ensure they are in a logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 5, 10, 30 µM) and for different durations (e.g., 4, 24, 48 hours). Include a DMSO-only vehicle control.
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold modified RIPA buffer supplemented with a protease inhibitor cocktail (e.g., PMSF, leupeptin).[2][10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonicate the lysate on ice to shear DNA and ensure complete lysis, particularly for nuclear proteins.[10][15]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[16]
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against EED overnight at 4°C.[2] Use a separate blot for a loading control antibody (e.g., GAPDH).
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again as in the previous step.
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
5. Data Analysis:
-
Quantify the band intensity for EED and the loading control using densitometry software.
-
Normalize the EED signal to the loading control signal for each lane.
-
Calculate the percentage of EED remaining in this compound-treated samples relative to the vehicle (DMSO) control.
References
- 1. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Scholarly Article or Book Chapter | Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader | ID: fn107462w | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
Technical Support Center: UNC6852 In Vitro Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with UNC6852. Our aim is to help you optimize your in vitro experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective, cell-permeable PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the Polycomb Repressive Complex 2 (PRC2). It functions as a bivalent chemical degrader, containing a ligand that binds to the Embryonic Ectoderm Development (EED) subunit of PRC2 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This dual binding facilitates the ubiquitination of PRC2 components—primarily EED and Enhancer of Zeste Homolog 2 (EZH2), and to a lesser extent Suppressor of Zeste 12 (SUZ12)—targeting them for degradation by the proteasome.[4][5] This degradation leads to a reduction in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) levels, subsequently impacting gene expression and cellular proliferation.
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in various cancer cell lines, most notably in HeLa cells and Diffuse Large B-cell Lymphoma (DLBCL) cell lines, such as those harboring EZH2 gain-of-function mutations (e.g., DB and Pfeiffer).
Q3: What are the typical working concentrations for this compound?
A3: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. Generally, concentrations ranging from 0.1 µM to 10 µM are used in cell-based assays. For initial experiments, a dose-response study is recommended to determine the optimal concentration for your specific model system.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO, with stock solutions typically prepared at a concentration of up to 100 mM. It is recommended to use fresh, moisture-free DMSO to ensure maximum solubility. For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one year or -80°C for up to two years.
Q5: What is the "hook effect" and how can it affect my experiments with this compound?
A5: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in degradation efficiency. This occurs because at excessively high concentrations, the PROTAC is more likely to form binary complexes with either the target protein (EED) or the E3 ligase (VHL), rather than the productive ternary complex required for degradation. This can result in a bell-shaped dose-response curve. To mitigate this, it is crucial to perform a thorough dose-response experiment to identify the optimal concentration range for this compound in your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low degradation of PRC2 components (EED/EZH2) | 1. Suboptimal Concentration: The concentration of this compound may be too low or too high (due to the hook effect). 2. Insufficient Incubation Time: The treatment duration may not be long enough for degradation to occur. 3. Low E3 Ligase Expression: The cell line may have low endogenous levels of VHL, the E3 ligase recruited by this compound. 4. Poor Cell Permeability: As a relatively large molecule, this compound may have limited cell permeability in certain cell types. 5. Compound Instability: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 30 µM) to identify the optimal concentration for degradation. 2. Conduct a time-course experiment (e.g., 4, 8, 24, 48, 72 hours) to determine the optimal treatment duration. 3. Confirm the expression of VHL in your cell line using Western blot or qPCR. If VHL levels are low, consider using a different cell line. 4. If poor permeability is suspected, consider using a more potent or optimized degrader if available, such as UNC7700. 5. Prepare a fresh stock solution of this compound from a reliable source. |
| Inconsistent results between experiments | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or overall cell health can impact experimental outcomes. 2. Inconsistent Compound Dosing: Inaccuracies in pipetting or serial dilutions can lead to variability. 3. Solubility Issues: this compound may precipitate out of the media if not prepared correctly. | 1. Maintain consistent cell culture practices, using cells within a defined passage number range and seeding at a consistent density. 2. Ensure accurate and consistent preparation of this compound dilutions for each experiment. 3. When preparing working solutions, ensure the final DMSO concentration is compatible with your cells (typically <0.5%). If precipitation occurs, sonication or gentle heating may aid dissolution. |
| High cellular toxicity observed | 1. High DMSO Concentration: The final concentration of the vehicle (DMSO) in the cell culture media may be too high. 2. Off-Target Effects: Although designed to be selective, high concentrations of this compound or its VHL ligand component could potentially have off-target effects. 3. Cell Line Sensitivity: The specific cell line being used may be particularly sensitive to the compound or the degradation of PRC2. | 1. Ensure the final DMSO concentration in your experiments is at a non-toxic level (generally below 0.5%). 2. Test a range of this compound concentrations to find a balance between efficacy and toxicity. Consider using a negative control compound that binds to VHL but not EED to assess VHL-related off-target effects. 3. Perform a cell viability assay (e.g., MTT or MTS) to determine the cytotoxic concentration of this compound in your cell line. This compound has been reported to show no cellular toxicity at concentrations up to 30 μM in HeLa cells. |
| Incomplete degradation of SUZ12 | 1. Less Efficient Degradation: this compound is known to degrade SUZ12 to a lesser extent compared to EED and EZH2. | 1. This is an expected outcome with this compound. If complete degradation of the entire PRC2 complex is required, consider alternative strategies or more potent, second-generation degraders like UNC7700, which has shown more effective degradation of all PRC2 components. |
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in different cell lines.
Table 1: IC50 and DC50 Values for this compound
| Target | Cell Line | Assay Type | Value | Reference |
| EED | - | Cell-free assay (IC50) | 247 nM | |
| EED | HeLa | Western Blot (DC50) | 0.79 ± 0.14 µM | |
| EZH2 | HeLa | Western Blot (DC50) | 0.3 ± 0.19 µM | |
| EED | DB (DLBCL) | Western Blot (DC50) | 0.61 ± 0.18 µM | |
| EZH2 | DB (DLBCL) | Western Blot (DC50) | 0.67 ± 0.24 µM | |
| SUZ12 | B lymphoblast | Western Blot (DC50) | 0.59 µM |
Table 2: Maximum Degradation (Dmax) of PRC2 Components by this compound
| Target | Cell Line | Dmax (%) | Reference |
| EED | HeLa | 92% | |
| EZH2 | HeLa | 75% | |
| EED | DB (DLBCL) | 94% | |
| EZH2 | DB (DLBCL) | 96% | |
| SUZ12 | B lymphoblast | 82% |
Experimental Protocols
Protocol 1: Western Blot Analysis of PRC2 Component Degradation
This protocol outlines the steps to assess the degradation of EED, EZH2, and SUZ12 following this compound treatment.
-
Cell Seeding: Plate cells (e.g., HeLa or DB) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. A recommended concentration range is 0.1 µM to 10 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Aspirate the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EED, EZH2, SUZ12, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Protocol 2: Cell Viability Assay (MTT/MTS)
This protocol is for determining the cytotoxic effects of this compound on a given cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium at 2x the final desired concentrations.
-
Remove 100 µL of medium from each well and add 100 µL of the 2x this compound dilutions to achieve the final concentrations. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT/MTS Reagent Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) or 20 µL of MTS reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until the formazan (B1609692) crystals (in the case of MTT) or the colored product (in the case of MTS) is visible.
-
-
Solubilization (for MTT assay only): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a dedicated solubilizing buffer) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the cell viability against the this compound concentration to determine the IC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
UNC6852 Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using UNC6852, a selective degrader of the Polycomb Repressive Complex 2 (PRC2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to selectively induce the degradation of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4] It achieves this by simultaneously binding to the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of core PRC2 components, including EED, Enhancer of Zeste Homolog 2 (EZH2), and Suppressor of Zeste 12 (SUZ12).
Q2: What are the expected on-target effects of this compound treatment?
Treatment of cells with this compound is expected to lead to a decrease in the protein levels of EED, EZH2, and SUZ12. This degradation of the PRC2 complex inhibits its histone methyltransferase activity, resulting in a global reduction of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3). In cancer cell lines with PRC2 gain-of-function mutations, this can lead to anti-proliferative effects.
Q3: How selective is this compound? What is known about its off-target effects?
This compound is described as a highly selective degrader of PRC2 components. A whole-proteome analysis in HeLa cells treated with this compound demonstrated that EED and EZH2 were the most significantly degraded proteins out of over 5,400 quantified proteins. In this study, significant degradation was defined as having a p-value of less than 0.01 and a log2 fold change of less than -0.5 when compared to a vehicle control. While this indicates high selectivity in terms of protein degradation, comprehensive data from broad-panel off-target binding assays (e.g., KinomeScan) are not publicly available. Therefore, off-target effects resulting from binding to other proteins without inducing their degradation cannot be completely ruled out.
Q4: At what concentrations is this compound typically used?
The effective concentration of this compound can vary between cell lines and experimental conditions. Degradation of PRC2 components has been observed at concentrations ranging from 0.1 µM to 10 µM. For example, the concentration at which 50% degradation (DC50) is observed in HeLa cells is approximately 0.79 µM for EED and 0.3 µM for EZH2. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q5: Is this compound cytotoxic?
This compound has been shown to have no cellular toxicity in HeLa cells at concentrations up to 30 µM. However, it does exhibit anti-proliferative effects in specific cancer cell lines, such as diffuse large B-cell lymphoma (DLBCL), that are dependent on PRC2 activity.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| No degradation of PRC2 components (EED, EZH2, SUZ12) observed. | Suboptimal concentration of this compound: The concentration may be too low for the specific cell line being used. | Perform a dose-response experiment with this compound concentrations ranging from 0.1 µM to 10 µM. |
| Insufficient treatment time: The incubation time may not be long enough to observe protein degradation. | Conduct a time-course experiment, treating cells for various durations (e.g., 4, 8, 16, 24, 48 hours). | |
| Cell line is not sensitive to VHL-mediated degradation: The cell line may have low expression of VHL or other components of the ubiquitin-proteasome system. | Confirm the expression of VHL in your cell line via Western blot or qPCR. Consider using a positive control VHL-based degrader. | |
| This compound degradation or instability: The compound may have degraded due to improper storage or handling. | Ensure this compound is stored as recommended and use freshly prepared solutions for experiments. | |
| Inconsistent degradation of PRC2 components between experiments. | Variability in cell culture conditions: Cell density, passage number, and overall cell health can affect experimental outcomes. | Standardize cell seeding density and use cells within a consistent range of passage numbers. |
| Inconsistent this compound preparation: Inaccurate dilutions or incomplete solubilization can lead to variable effective concentrations. | Prepare fresh stock solutions and ensure complete solubilization in the recommended solvent (e.g., DMSO) before diluting in culture medium. | |
| Unexpected cellular phenotype observed that is not consistent with PRC2 degradation. | Potential off-target effects: this compound may be binding to and affecting the function of other proteins without causing their degradation. | 1. Review Proteomics Data: Refer to the published proteomics data to confirm your unexpected target is not a known degradation off-target. 2. Perform Target Engagement Assays: Use techniques like Cellular Thermal Shift Assay (CETSA) or affinity purification-mass spectrometry (AP-MS) to identify proteins that bind to this compound in your cellular context. 3. Conduct Broad-Panel Screening: If resources permit, consider a broad kinase panel (e.g., KINOMEscan) or a safety screening panel (e.g., Eurofins SafetyScreen) to identify potential off-target binding partners. |
| Indirect effects of PRC2 degradation: The observed phenotype may be a downstream consequence of PRC2 loss-of-function that is specific to your experimental system. | Carefully consider the known downstream signaling pathways of PRC2 and how they might be altered in your specific cell type. Use PRC2 inhibitors with different mechanisms of action (e.g., EZH2 enzymatic inhibitors like UNC1999) to see if they phenocopy the effects of this compound. |
Quantitative Data Summary
Table 1: On-Target Activity of this compound
| Parameter | Target | Cell Line | Value |
| IC50 | EED (binding) | Cell-free | 247 nM |
| DC50 | EED (degradation) | HeLa | 0.79 ± 0.14 µM |
| DC50 | EZH2 (degradation) | HeLa | 0.3 ± 0.19 µM |
| Dmax | EED (degradation) | HeLa | 92% |
| Dmax | EZH2 (degradation) | HeLa | 75% |
| t1/2 | EED (degradation) | HeLa | 0.81 ± 0.30 hours |
| t1/2 | EZH2 (degradation) | HeLa | 1.92 ± 0.96 hours |
Experimental Protocols
Protocol 1: Western Blot Analysis of PRC2 Component Degradation
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for EED, EZH2, SUZ12, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Protocol 2: Global Proteomics Analysis for Off-Target Degradation Assessment
-
Cell Culture and Treatment: Culture cells and treat with this compound at a concentration near the DC50 value for the target protein and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using a standard proteomics workflow (e.g., filter-aided sample preparation with trypsin).
-
Isobaric Labeling (Optional but Recommended): Label the peptides from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed and accurate relative quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Identify proteins that show a statistically significant and dose-dependent decrease in abundance in the this compound-treated samples compared to the vehicle control. These are potential degradation off-targets.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
UNC6852 stability in cell culture media
Welcome to the technical support center for UNC6852. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to offer troubleshooting for common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective, cell-permeable PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the Polycomb Repressive Complex 2 (PRC2) components EED, EZH2, and SUZ12.[1][2][3] It is a bivalent molecule that contains a ligand for the EED subunit of PRC2 and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] By simultaneously binding to both EED and VHL, this compound brings the PRC2 complex into proximity with the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of its components. This action blocks the histone methyltransferase activity of EZH2, resulting in decreased H3K27me3 levels and anti-proliferative effects in certain cancer cell lines.
Q2: How should I prepare and store stock solutions of this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions should be prepared in a suitable solvent, such as DMSO, at a concentration of up to 100 mM. It is highly recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound. Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q3: What is the recommended working concentration for this compound in cell culture?
The optimal working concentration of this compound can vary depending on the cell line and the duration of the experiment. Published studies have shown effective degradation of PRC2 components in HeLa cells at concentrations ranging from 0.1 µM to 10 µM for durations of 4 to 72 hours. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: Is this compound stable in cell culture media?
While specific data on the stability of this compound in various cell culture media is not extensively published, PROTACs as a class of molecules can be susceptible to degradation in aqueous solutions at 37°C. Factors such as the pH of the media, components like amino acids or vitamins, and the presence of serum can all influence the stability of a small molecule. Therefore, it is advisable to assess the stability of this compound under your specific experimental conditions. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q5: I am not observing the expected degradation of PRC2 components. What could be the issue?
Several factors could contribute to a lack of activity. Please refer to our "Troubleshooting Guide" for a detailed workflow to address this issue. Common causes include compound instability, poor cell permeability, or issues with the ternary complex formation.
Data Presentation
Table 1: Physicochemical and Storage Information for this compound
| Property | Value | Reference |
| Molecular Weight | 832.98 g/mol | |
| Formula | C₄₃H₄₈N₁₀O₆S | |
| Purity | ≥98% (HPLC) | |
| Storage (Powder) | ||
| -20°C | 3 years | |
| 4°C | 2 years | |
| Storage (Stock Solution in Solvent) | ||
| -80°C | 6 months | |
| -20°C | 1 month |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM |
Table 3: In Vitro Activity of this compound in B Lymphoblast Cell Lines
| Target | DC₅₀ | Dₘₐₓ | Reference |
| EED | 0.31 µM | 94% | |
| EZH2 | 0.67 µM | 96% | |
| SUZ12 | 0.59 µM | 82% |
Mandatory Visualizations
Caption: Mechanism of action of this compound in mediating PRC2 degradation.
Caption: Experimental workflow for assessing this compound stability in media.
Caption: Troubleshooting decision tree for this compound experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid degradation of this compound in cell culture medium | - Inherent instability in aqueous solution at 37°C.- Reaction with media components (e.g., amino acids, vitamins).- Unstable pH of the media. | - Perform a stability check in a simpler buffer like PBS at 37°C.- Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.- Analyze stability in different types of cell culture media to identify reactive components.- Ensure the pH of your media is stable throughout the experiment. |
| High variability in experimental replicates | - Inconsistent sample handling and processing.- Issues with the analytical method (e.g., HPLC-MS).- Incomplete solubilization of this compound in stock or working solutions. | - Ensure precise and consistent timing for sample collection and processing.- Validate your analytical method for linearity, precision, and accuracy.- Confirm complete dissolution of the compound; sonication may be helpful. |
| No/low degradation of target proteins (EED, EZH2, SUZ12) | - Compound Instability: this compound may be degrading in the cell culture medium before it can act.- Poor Cell Permeability: As a relatively large molecule, this compound may not be efficiently entering the cells.- Inefficient Ternary Complex Formation: The crucial ternary complex (PRC2-UNC6852-VHL) may not be forming effectively. | - Assess Stability: Use the provided protocol to determine the half-life of this compound in your specific cell culture setup.- Confirm Permeability: While challenging, consider using cellular thermal shift assays (CETSA) or NanoBRET to confirm target engagement inside the cell.- Verify Protein Expression: Confirm that both the target (EED) and the recruited E3 ligase (VHL) are expressed in your cell line using Western blot or qPCR. |
| "Hook Effect" observed (reduced degradation at high concentrations) | - At high concentrations, this compound may form more binary complexes (this compound-EED or this compound-VHL) than the productive ternary complex. | - Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to characterize the bell-shaped curve.- Test your PROTAC at lower concentrations (nanomolar to low micromolar range). |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general method to determine the stability of this compound in your specific cell culture medium using HPLC-MS.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640), with and without serum (e.g., 10% FBS)
-
Sterile multi-well plates (e.g., 24-well)
-
Humidified incubator (37°C, 5% CO₂)
-
Cold acetonitrile with a suitable internal standard (for protein precipitation and extraction)
-
Microcentrifuge
-
HPLC vials
-
HPLC-MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare your cell culture medium with and without serum.
-
Prepare the working solution of this compound by diluting the stock solution in the respective media to your final experimental concentration (e.g., 10 µM).
-
-
Experimental Setup:
-
In a multi-well plate, add 1 mL of the 10 µM this compound working solution to triplicate wells for each condition (e.g., media with serum, media without serum).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 8, 24, and 48 hours), collect a 100 µL aliquot from each well.
-
For the 0-hour time point, collect the aliquot immediately after adding the working solution.
-
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard. This will stop any degradation and precipitate proteins.
-
Vortex the samples for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Use a suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Analyze the samples to quantify the peak area of this compound and the internal standard.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the this compound peak area to the internal standard peak area.
-
Normalize the ratios at each time point to the average ratio at time 0 to determine the percentage of this compound remaining.
-
Plot the percentage of this compound remaining versus time to visualize the stability profile.
-
References
Technical Support Center: Optimizing UNC6852 Concentration for Maximum Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively optimize UNC6852 concentration for maximum target protein degradation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective bivalent chemical degrader, also known as a Proteolysis-Targeting Chimera (PROTAC). It functions by targeting the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4] this compound contains a ligand that binds to EED and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of EED and subsequently leads to the proteasomal degradation of the entire PRC2 complex, including EED, EZH2, and SUZ12.
Q2: What are the downstream effects of PRC2 degradation by this compound?
Degradation of the PRC2 complex by this compound inhibits the histone methyltransferase activity of EZH2. This leads to a decrease in the levels of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a key epigenetic mark associated with gene repression. Consequently, this compound can induce anti-proliferative effects in cancer cells that are dependent on PRC2 activity, such as certain types of diffuse large B-cell lymphoma (DLBCL).
Q3: What is a good starting concentration range for this compound in cell culture experiments?
Based on published data, a good starting concentration range for this compound in cell-based assays is between 0.1 µM and 10 µM. For initial dose-response experiments, a wider range can be tested to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How long should I treat my cells with this compound?
The optimal treatment time can vary depending on the cell line and the specific protein being measured. Degradation of PRC2 components has been observed as early as 4 hours, with more significant degradation occurring between 24 and 72 hours of treatment. A time-course experiment is recommended to determine the optimal incubation period for achieving maximum degradation.
Q5: Is this compound cytotoxic?
This compound has been shown to have low cellular toxicity in some cell lines, such as HeLa cells, at concentrations up to 30 µM. However, it is always recommended to perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in your specific cell line to determine the non-toxic concentration range.
Troubleshooting Guide
Issue 1: No or low degradation of target proteins (EED, EZH2).
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 20 µM) to identify the optimal concentration for your cell line. |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 4, 8, 24, 48, 72 hours) to determine the time point of maximum degradation. |
| Poor Compound Stability | Prepare fresh stock solutions of this compound in DMSO. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Cell Line Insensitivity | Ensure your cell line expresses the VHL E3 ligase. If not, this compound will not be effective. Consider using a different degrader that utilizes a different E3 ligase. |
| Inefficient Cell Lysis | Use a lysis buffer containing protease and proteasome inhibitors to prevent protein degradation during sample preparation. A modified RIPA buffer has been used successfully. |
| Western Blotting Issues | Optimize your Western blotting protocol. Ensure efficient protein transfer and use validated primary antibodies for EED and EZH2. |
Issue 2: High variability between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells or plates. |
| Inaccurate Drug Dilution | Prepare serial dilutions of this compound carefully and use fresh dilutions for each experiment. |
| Uneven Drug Distribution | Mix the culture medium gently but thoroughly after adding this compound to ensure even distribution. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as these are more prone to evaporation and temperature fluctuations. |
Quantitative Data Summary
Table 1: Reported Effective Concentrations and Degradation Parameters for this compound in HeLa Cells
| Parameter | Value | Cell Line | Treatment Time | Reference |
| DC₅₀ (EED) | 0.79 ± 0.14 µM | HeLa | 24 hours | |
| DC₅₀ (EZH2) | 0.3 ± 0.19 µM | HeLa | 24 hours | |
| Dₘₐₓ (EED) | 92% | HeLa | Not Specified | |
| Dₘₐₓ (EZH2) | 75% | HeLa | Not Specified | |
| Effective Concentration Range | 0.1 µM - 10 µM | HeLa, DLBCL | 4 - 72 hours | |
| Non-toxic Concentration | Up to 30 µM | HeLa | Not Specified |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 20 µM. Include a DMSO-only vehicle control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a fixed period, for example, 24 hours, at 37°C and 5% CO₂.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., modified RIPA buffer) supplemented with protease and proteasome inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: Normalize the protein lysates and perform Western blotting to detect the levels of EED, EZH2, and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the this compound concentration to determine the DC₅₀ (concentration at which 50% degradation is observed).
Protocol 2: Time-Course Experiment to Determine Optimal Treatment Duration
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Compound Preparation: Prepare this compound at its predetermined optimal concentration (or a concentration known to induce degradation, e.g., 5 µM) and a vehicle control.
-
Cell Treatment: Treat the cells with this compound or vehicle control.
-
Incubation and Harvest: Harvest the cells at different time points (e.g., 0, 4, 8, 24, 48, 72 hours).
-
Cell Lysis and Protein Analysis: Perform cell lysis, protein quantification, and Western blot analysis as described in Protocol 1.
-
Data Analysis: Plot the percentage of remaining target protein against time to determine the optimal treatment duration for maximum degradation.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound.
References
issues with UNC6852 solubility and precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of UNC6852, with a specific focus on addressing common solubility and precipitation challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, cell-permeable degrader of the Polycomb Repressive Complex 2 (PRC2).[1] It functions as a Proteolysis Targeting Chimera (PROTAC), a bivalent molecule that consists of a ligand that binds to the EED subunit of the PRC2 complex and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This proximity induces the ubiquitination and subsequent proteasomal degradation of core PRC2 components, including EED, EZH2, and SUZ12.[1][3] The degradation of PRC2 blocks the histone methyltransferase activity of EZH2, leading to a decrease in H3K27 trimethylation (H3K27me3) levels.[1][2]
This compound Mechanism of Action
Caption: Mechanism of this compound as a PROTAC, leading to PRC2 degradation.
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has been demonstrated to be effective in various cell lines, including HeLa cells and diffuse large B-cell lymphoma (DLBCL) cell lines like DB and Pfeiffer.[2][3][4] It shows anti-proliferative effects in DLBCL cells and is effective against both wild-type and mutant EZH2.[2][3]
Q3: Does this compound exhibit cellular toxicity?
A3: this compound has been shown to have no cellular toxicity in HeLa cells at concentrations up to 30 µM.[5][6][7]
Solubility and Stock Solution Preparation
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is soluble up to 100 mM in DMSO. It is critical to use fresh, moisture-free DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[4]
Q5: What are the known solubility limits for this compound?
A5: The solubility of this compound can vary slightly between batches. The following table summarizes reported solubility data. It is important to note that this compound is considered insoluble in water.[4]
| Solvent/Vehicle | Maximum Concentration (Molarity) | Maximum Concentration (Weight/Volume) | Reference(s) |
| DMSO | ~100 mM - 120 mM | ~83.3 mg/mL - 100 mg/mL | [4] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 6.00 mM | ≥ 5 mg/mL | [5][6] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 6.00 mM | ≥ 5 mg/mL | [5] |
| 10% DMSO / 90% Corn Oil | ≥ 6.00 mM | ≥ 5 mg/mL | [5] |
Q6: How should I prepare a stock solution of this compound?
A6: To prepare a stock solution, use a high-grade, anhydrous DMSO. Briefly sonicating the solution is recommended to ensure it is fully dissolved.[6] Once prepared, aliquot the stock solution into smaller volumes and store at -20°C for up to one year or -80°C for up to two years to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]
Troubleshooting Precipitation
Q7: I observed precipitation when I diluted my this compound DMSO stock into my aqueous cell culture medium. What causes this?
A7: This is a common issue known as compound "crashing out." It occurs when a compound that is highly soluble in an organic solvent like DMSO is diluted into an aqueous buffer where it has poor solubility.[8] Even if the final DMSO concentration is low (e.g., <1%), the local concentration of this compound can exceed its aqueous solubility limit during the dilution process, leading to the formation of a precipitate.[8] Poor solubility of this compound has been noted in aqueous buffers, particularly at concentrations above 10 µM in certain assay conditions.[9]
Q8: How can I prevent or resolve precipitation in my experiments?
A8: Several strategies can be employed to mitigate precipitation. The following workflow provides a step-by-step guide to preparing working solutions and troubleshooting.
Workflow for Preparing and Troubleshooting this compound Working Solutions
Caption: Decision workflow for preparing this compound solutions and troubleshooting precipitation.
Experimental Protocols
Q9: Can you provide a detailed protocol for preparing a this compound working solution for an in vitro cell culture experiment?
A9: This protocol outlines the steps to minimize precipitation when preparing a working solution from a DMSO stock.
Protocol: Preparation of this compound for In Vitro Assays
-
Prepare Stock Solution:
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Thaw a stock aliquot.
-
Perform a serial dilution in pure DMSO to create an intermediate stock that is 100x to 1000x the final desired concentration. This minimizes the volume of DMSO added to the final culture.
-
-
Prepare Final Working Solution:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
While gently vortexing or swirling the pre-warmed medium, add the required volume of the DMSO stock (or intermediate stock) drop-by-drop. This rapid mixing helps prevent the compound from crashing out.
-
Visually inspect the medium for any signs of precipitation. If the solution appears cloudy or contains visible particles, refer to the troubleshooting workflow (Q8).
-
-
Cell Treatment:
-
Add the final working solution to your cells. Ensure the final DMSO concentration is non-toxic and consistent across all experimental conditions (typically ≤ 0.5%).
-
Q10: Can you provide a sample protocol for an in vivo formulation?
A10: The following is an example formulation suitable for in vivo studies, designed to maintain solubility.
Protocol: Example In Vivo Formulation
This protocol is adapted from published methods to achieve a concentration of ≥ 5 mg/mL.[5][6]
-
Prepare a 50 mg/mL stock solution of this compound in DMSO. Ensure it is fully dissolved.
-
To prepare 1 mL of the final formulation, add the solvents sequentially:
-
Start with 400 µL of PEG300.
-
Add 100 µL of the 50 mg/mL this compound DMSO stock and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
The final concentration will be 5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
It is highly recommended to prepare this formulation fresh on the day of use. [5] If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Ligands for PROTAC | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of PRC2 Degraders: A Technical Guide to UNC6852 and UNC6853
Technical Support Center
Welcome to the technical support center for our portfolio of chemical biology tools. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshoot potential issues encountered when working with the Polycomb Repressive Complex 2 (PRC2) degraders, UNC6852 and UNC6853.
Frequently Asked Questions (FAQs)
Q1: What are this compound and UNC6853?
Both this compound and UNC6853 are heterobifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs). They are designed to selectively target the Embryonic Ectoderm Development (EED) protein, a core component of the PRC2 complex, for degradation by the cellular ubiquitin-proteasome system.[1][2][3]
Q2: What is the primary application of this compound?
This compound is a potent and selective degrader of the PRC2 complex.[1][2] By degrading EED, it leads to the subsequent degradation of other essential PRC2 components like EZH2 and SUZ12. This disruption of the PRC2 complex inhibits its histone methyltransferase activity, specifically the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark. Consequently, this compound can be used to study the biological roles of PRC2 and has shown anti-proliferative effects in cancer models such as Diffuse Large B-cell Lymphoma (DLBCL).
Q3: We are observing significantly lower efficacy with UNC6853 compared to this compound in our degradation assays. Is this expected?
Yes, this is an expected result. UNC6853 is designed as a close structural analog to this compound but serves as a less effective control. The reduced efficacy of UNC6853 is a key finding that highlights the critical importance of linker length in PROTAC design for achieving optimal degradation.
Troubleshooting Guide: Why is UNC6853 Less Effective?
The diminished efficacy of UNC6853 is directly attributable to a subtle but critical structural difference in its linker region compared to this compound.
The Critical Role of the Linker
PROTACs function by simultaneously binding to a target protein (in this case, EED) and an E3 ubiquitin ligase (here, Von Hippel-Lindau or VHL). This induced proximity facilitates the ubiquitination of the target protein, marking it for proteasomal degradation. The linker connecting the EED-binding ligand and the VHL-binding ligand plays a crucial role in correctly orienting these two proteins to form a productive ternary complex (EED-PROTAC-VHL).
This compound possesses a 3-methylene alkyl linker. In contrast, UNC6853 has a slightly longer 4-methylene alkyl linker. This addition of a single methylene (B1212753) group in UNC6853 is sufficient to alter the spatial arrangement of the bound EED and VHL proteins, thereby hindering the efficient transfer of ubiquitin and substantially reducing the degradation of EED.
Quantitative Comparison of EED Binding Affinity
While both compounds bind to EED, there is a slight difference in their potency, though this does not fully account for the dramatic difference in degradation efficiency. The primary determinant of efficacy is the productive formation of the ternary complex, which is governed by the linker.
| Compound | Linker Composition | Fold Loss in Potency vs. EED226 |
| This compound | 3-Methylene Alkyl Linker | 5.5-fold |
| UNC6853 | 4-Methylene Alkyl Linker | 8-fold |
| EED226 is the parent EED-binding ligand. Data from in vitro binding assays. |
Experimental Protocols
Western Blotting for EED and EZH2 Degradation
This protocol is designed to assess the degradation of PRC2 components in cell culture following treatment with this compound or UNC6853.
Materials:
-
HeLa cells (or other suitable cell line)
-
This compound, UNC6853 (and DMSO as vehicle control)
-
Cell culture medium and supplements
-
Modified RIPA buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EED, anti-EZH2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed HeLa cells in appropriate culture plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the desired concentrations of this compound, UNC6853, or DMSO vehicle control. A typical concentration for initial experiments is 5 µM. Incubate for various time points (e.g., 4, 24, and 48 hours).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells using a modified RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EED and EZH2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the vehicle-treated control.
Visualizing the Mechanism and Workflow
Signaling Pathway: Mechanism of this compound Action
Caption: Mechanism of this compound-mediated PRC2 degradation via ternary complex formation.
Logical Relationship: this compound vs. UNC6853 Efficacy
Caption: Impact of linker length on ternary complex formation and degradation efficiency.
Experimental Workflow: Western Blot Analysis
Caption: Standard workflow for assessing protein degradation via Western Blot.
References
Technical Support Center: Interpreting Variable Results with UNC6852
Welcome to the technical support center for UNC6852, a selective PROTAC degrader of the Polycomb Repressive Complex 2 (PRC2). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a bivalent chemical degrader, also known as a Proteolysis-Targeting Chimera (PROTAC). It functions by selectively inducing the degradation of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4][5] this compound contains a ligand that binds to the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of core PRC2 components, including EED, Enhancer of Zeste Homolog 2 (EZH2), and Suppressor of Zeste 12 (SUZ12). The degradation of the PRC2 complex leads to a reduction in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a key epigenetic mark for gene repression.
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has been demonstrated to be effective in various cell lines, including HeLa cells and diffuse large B-cell lymphoma (DLBCL) cell lines, such as those with EZH2 gain-of-function mutations. It has been shown to degrade both wild-type and mutant forms of EZH2.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for up to one year or at -20°C for one month. To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.
Q4: What is the solubility of this compound?
A4: this compound is soluble in DMSO up to 100 mg/mL (120.05 mM). It is important to use fresh, moisture-free DMSO, as moisture can reduce solubility. For in vivo experiments, specific formulations with solvents like PEG300, Tween-80, and saline have been described.
Troubleshooting Guide
This section addresses potential issues and variable results you might encounter during your experiments with this compound.
Issue 1: No or Incomplete Degradation of PRC2 Components (EED, EZH2, SUZ12)
| Potential Cause | Recommended Solution |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Effective concentrations in HeLa cells have been reported in the range of 0.1 µM to 10 µM. |
| Insufficient Treatment Time | Conduct a time-course experiment. Degradation of EED and EZH2 has been observed as early as 2-4 hours, with more significant degradation at 24 and 48 hours. |
| Low Proteasome Activity | Co-treat with a proteasome inhibitor (e.g., MG132) as a negative control. If degradation is restored, it confirms a proteasome-dependent mechanism and suggests potential issues with the proteasome machinery in your cells. |
| Cell Line Resistance | The expression levels of VHL E3 ligase components can vary between cell lines. Verify the expression of VHL in your cell line of interest. |
| Compound Inactivity | Ensure proper storage and handling of this compound to prevent degradation. Use fresh aliquots for experiments. |
Issue 2: Significant Cell Toxicity Observed
| Potential Cause | Recommended Solution |
| High Concentration | Although this compound has shown no cellular toxicity at concentrations up to 30 µM in HeLa cells, it is advisable to perform a toxicity assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration in your specific cell line. |
| Off-Target Effects | While this compound is selective for PRC2 components, high concentrations or prolonged exposure may lead to off-target effects. Consider using a structurally related but inactive control compound to differentiate between on-target and off-target toxicity. A study has highlighted that some epigenetic probes can have off-target effects, such as inhibiting efflux transporters. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic (typically <0.1%). |
Issue 3: Variability Between Experimental Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Maintain consistent cell density, passage number, and growth conditions across all experiments. |
| Inaccurate Pipetting | Use calibrated pipettes and ensure accurate and consistent preparation of serial dilutions of this compound. |
| Variability in Protein Extraction or Western Blotting | Standardize your protein extraction and Western blotting protocols. Use a consistent amount of total protein for each lane and ensure efficient transfer. Normalize to a loading control to account for any variations. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC50 for EED | 247 nM | Cell-free assay | |
| DC50 for EED | 0.79 ± 0.14 µM | HeLa | |
| DC50 for EZH2 | 0.3 ± 0.19 µM | HeLa | |
| DC50 for EED | 0.31 µM | B lymphoblast | |
| DC50 for EZH2 | 0.67 µM | B lymphoblast | |
| DC50 for SUZ12 | 0.59 µM | B lymphoblast | |
| Dmax for EED | 92% | HeLa | |
| Dmax for EZH2 | 75% | HeLa | |
| Dmax for EED | 94% | B lymphoblast | |
| Dmax for EZH2 | 96% | B lymphoblast | |
| Dmax for SUZ12 | 82% | B lymphoblast | |
| H3K27me3 Reduction | 51% after 72h | HeLa | |
| H3K27me3 Reduction | 71% after 72h | DB (DLBCL) |
Experimental Protocols
Protocol 1: Western Blot Analysis of PRC2 Component Degradation
-
Cell Treatment: Plate cells (e.g., HeLa) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 3, 5, 10 µM) or a vehicle control (DMSO) for the desired time points (e.g., 4, 24, 48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., modified RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against EED, EZH2, SUZ12, H3K27me3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis of the bands can be performed using image analysis software to quantify the extent of protein degradation.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A standard experimental workflow for assessing this compound efficacy.
Caption: A troubleshooting decision tree for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Scholarly Article or Book Chapter | Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader | ID: fn107462w | Carolina Digital Repository [cdr.lib.unc.edu]
UNC6852 degradation kinetics and time-course experiments
Welcome to the technical support center for UNC6852, a selective PROTAC degrader of the Polycomb Repressive Complex 2 (PRC2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC). It functions by simultaneously binding to the EED subunit of the PRC2 complex and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of PRC2 components, primarily EED and EZH2, and to a lesser extent SUZ12, marking them for degradation by the proteasome.[2][3] This degradation leads to a reduction in H3K27me3 levels and has anti-proliferative effects in certain cancer cell lines.[2]
Q2: What are the key target proteins of this compound?
The primary target of this compound is the Polycomb Repressive Complex 2 (PRC2). Specifically, it binds to the Embryonic Ectoderm Development (EED) subunit. Upon ternary complex formation with the VHL E3 ligase, this compound leads to the degradation of core PRC2 components: EED, Enhancer of zeste homolog 2 (EZH2), and Suppressor of zeste 12 (SUZ12).
Q3: In which cell lines has this compound been shown to be effective?
This compound has demonstrated activity in various cell lines, including:
-
HeLa cells: Efficient degradation of EED and EZH2 has been observed.
-
Diffuse Large B-cell Lymphoma (DLBCL) cell lines (e.g., DB and Pfeiffer): this compound shows anti-proliferative effects and degrades both wild-type and mutant EZH2.
Q4: What is the recommended concentration range for this compound in cell-based assays?
The optimal concentration of this compound can vary depending on the cell line and experimental endpoint. Based on published data, a concentration range of 0.1 µM to 10 µM is typically used. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and to identify the potential "hook effect," where degradation efficiency decreases at very high concentrations.
Q5: What is the typical time course for observing degradation of PRC2 components?
Degradation of EED and EZH2 can be observed as early as a few hours after treatment with this compound. For time-course experiments, it is recommended to include early (e.g., 2, 4, 8 hours) and later (e.g., 16, 24, 48, 72 hours) time points to capture the kinetics of degradation.
Q6: Is there a negative control for this compound?
Yes, UNC7043 is the recommended negative control for this compound. UNC7043 contains the same EED-binding ligand but has a modification that abrogates its binding to the VHL E3 ligase. Therefore, it can be used to demonstrate that the observed degradation is dependent on VHL recruitment.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: No or weak degradation of target proteins (EED, EZH2).
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a wide dose-response curve (e.g., 10 nM to 30 µM) to identify the optimal concentration for degradation and to rule out the "hook effect". |
| Inappropriate Time Point | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to determine the optimal duration of treatment for maximal degradation. |
| Low E3 Ligase (VHL) Expression | Confirm the expression of VHL in your cell line of interest using Western blot or qPCR. If VHL levels are low, consider using a different cell line with higher VHL expression. |
| Poor Cell Permeability | While this compound has shown cellular activity, permeability can be a limiting factor for PROTACs. Ensure proper dissolution of the compound and consider using specialized delivery reagents if necessary. |
| Compound Instability | Prepare fresh stock solutions of this compound in anhydrous DMSO and store them in aliquots at -80°C to avoid repeated freeze-thaw cycles. Assess the stability of this compound in your cell culture medium over the course of the experiment. |
| Issues with Western Blotting | Ensure the use of validated antibodies for EED and EZH2. Optimize lysis buffer conditions and protein loading amounts. Use a loading control to normalize protein levels. |
Issue 2: The "Hook Effect" is observed (decreased degradation at high concentrations).
| Potential Cause | Troubleshooting Step |
| Formation of Binary Complexes | At high concentrations, this compound can form binary complexes with either EED or VHL, which are non-productive for degradation. |
| Mitigation Strategy | Use lower concentrations of this compound that are on the effective part of the dose-response curve. The optimal concentration is typically at the peak of the bell-shaped degradation curve. |
Issue 3: Inconsistent degradation of SUZ12.
| Potential Cause | Explanation |
| Less Efficient Degradation | Published data indicates that SUZ12 is degraded to a lesser extent than EED and EZH2 by this compound. This may be due to the stoichiometry of the PRC2 complex or the accessibility of lysine (B10760008) residues for ubiquitination. |
| Experimental Approach | For robust SUZ12 degradation data, it may be necessary to use higher concentrations of this compound or longer treatment times. However, be mindful of potential off-target effects. |
Quantitative Data Summary
The following table summarizes the degradation parameters of this compound for PRC2 components in different cell lines as reported in the literature.
| Cell Line | Target Protein | DC50 (µM) | Dmax (%) | t1/2 (hours) | Reference |
| HeLa | EED | 0.79 ± 0.14 | 92 | 0.81 ± 0.30 | |
| HeLa | EZH2 | 0.3 ± 0.19 | 75 | 1.92 ± 0.96 | |
| DB (DLBCL) | EED | 0.61 ± 0.18 | 94 | Not Reported | |
| DB (DLBCL) | EZH2 | 0.67 ± 0.24 | 96 | Not Reported | |
| Pfeiffer (DLBCL) | EED | Not Reported | >80 | Not Reported | |
| Pfeiffer (DLBCL) | EZH2 | Not Reported | >80 | Not Reported |
-
DC50: Concentration at which 50% degradation is observed.
-
Dmax: Maximum percentage of degradation observed.
-
t1/2: Apparent half-life of the protein upon treatment.
Experimental Protocols
Protocol 1: Time-Course of PRC2 Degradation by Western Blot
This protocol outlines the steps to assess the degradation kinetics of EED and EZH2 in response to this compound treatment.
-
Cell Seeding: Plate your cells of interest at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
Compound Treatment:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1 µM). Also, prepare a vehicle control (DMSO) at the same final concentration.
-
Treat the cells for various time points (e.g., 0, 2, 4, 8, 16, 24, 48 hours).
-
-
Cell Lysis:
-
At each time point, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EED, EZH2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the loading control.
-
Plot the normalized protein levels against time to visualize the degradation kinetics.
-
Visualizations
Caption: Mechanism of action of this compound leading to PRC2 degradation.
References
Validation & Comparative
A Comparative Guide to PRC2 Modulation: UNC6852 vs. EZH2 Inhibitors like UNC1999
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the novel PROTAC degrader UNC6852 and the catalytic EZH2 inhibitor UNC1999. By presenting key performance data, detailed experimental methodologies, and visual representations of their mechanisms, this document aims to equip researchers with the necessary information to select the most appropriate tool for their studies on Polycomb Repressive Complex 2 (PRC2) function and its role in disease.
Introduction: Two Distinct Approaches to Targeting PRC2
The Polycomb Repressive Complex 2 (PRC2) plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a mark associated with transcriptional repression.[1][2] Dysregulation of PRC2 activity is implicated in various cancers, making it a key target for therapeutic development.[3][4] Two prominent chemical probes, this compound and UNC1999, offer distinct strategies for modulating PRC2 function.
UNC1999 is a potent and selective small molecule inhibitor that targets the catalytic activity of EZH2, the enzymatic core of PRC2, and its close homolog EZH1.[1][5][6] It acts by competing with the cofactor S-adenosylmethionine (SAM), thereby preventing the transfer of methyl groups to H3K27.[1][6]
This compound , in contrast, is a heterobifunctional degrader, specifically a Proteolysis-Targeting Chimera (PROTAC).[7][8][9] It operates by inducing the targeted degradation of the entire PRC2 complex. This compound achieves this by simultaneously binding to the EED subunit of PRC2 and an E3 ubiquitin ligase (VHL), leading to the ubiquitination and subsequent proteasomal degradation of PRC2 components, including EED, EZH2, and SUZ12.[7][8][10]
This guide will delve into a detailed comparison of these two compounds, highlighting their differences in mechanism, specificity, and cellular effects.
At a Glance: this compound vs. UNC1999
The following table summarizes the key characteristics of this compound and UNC1999 based on available experimental data.
| Feature | This compound | UNC1999 |
| Compound Type | PROTAC Degrader | Small Molecule Inhibitor |
| Primary Target | EED subunit of the PRC2 complex | EZH2 and EZH1 catalytic subunits |
| Mechanism of Action | Induces proteasomal degradation of PRC2 complex (EED, EZH2, SUZ12)[7][8] | Catalytic inhibition of EZH2/EZH1 methyltransferase activity[5][6] |
| Binding Affinity (IC50) | 247 nM (for EED)[7][11] | <10 nM (for EZH2), 45 nM (for EZH1)[1][5] |
| Effect on PRC2 Protein Levels | Decreases levels of EED, EZH2, and SUZ12[8][12] | Does not significantly alter total EZH2 levels[6][13] |
| Effect on H3K27me3 | Global reduction[7][10] | Global reduction[5][6] |
| Mode of Inhibition | Not applicable (degradation) | SAM-competitive[6] |
| Cellular Potency (EC50) | 3.4 µM (DB cells, 9-day treatment)[12] | 633 nM (DB cells)[6] |
Mechanism of Action: Degradation vs. Inhibition
The fundamental difference between this compound and UNC1999 lies in their mechanism of action. UNC1999 acts as a classic enzymatic inhibitor, occupying the active site of EZH2 and EZH1 to block their methyltransferase function. In contrast, this compound leverages the cell's own protein disposal machinery to eliminate the entire PRC2 complex.
This compound: Hijacking the Ubiquitin-Proteasome System
This compound is a PROTAC that links the PRC2 complex to the VHL E3 ubiquitin ligase. This proximity induces the ubiquitination of PRC2 components, marking them for degradation by the proteasome. This leads to a reduction in the total cellular pool of EED, EZH2, and SUZ12.[7][8][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EZH2 as a Potential Target for NAFLD Therapy [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [ireland.promega.com]
- 8. promega.com [promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
- 11. Dynamic Protein Interactions of the Polycomb Repressive Complex 2 during Differentiation of Pluripotent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 13. promega.com [promega.com]
Validating UNC6852 Specificity for PRC2: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise validation of a compound's specificity is paramount. This guide provides an objective comparison of UNC6852, a Proteolysis Targeting Chimera (PROTAC) designed to degrade the Polycomb Repressive Complex 2 (PRC2), with other PRC2 inhibitors. The information herein is supported by experimental data to aid in the evaluation of this compound for research and therapeutic development.
Mechanism of Action: this compound as a PRC2 Degrader
This compound is a bivalent chemical degrader that operates by hijacking the cell's natural protein disposal machinery.[1][2] It consists of a ligand that binds to the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of EED, tagging it for degradation by the proteasome. Consequently, the entire PRC2 complex, including the catalytic subunit EZH2 and the core component SUZ12, is dismantled and degraded.[1][3] This degradation of the PRC2 complex blocks its histone methyltransferase activity, leading to a decrease in the repressive H3K27me3 mark.[1][2][3]
Unlike traditional inhibitors that merely block the enzymatic activity of a target, this compound eliminates the entire protein complex. This degradation-based approach can offer a more profound and sustained downstream effect and may overcome resistance mechanisms associated with catalytic inhibitors.[3]
Quantitative Comparison of this compound and Alternative PRC2 Inhibitors
The efficacy of this compound in degrading PRC2 components has been quantified, and its anti-proliferative effects have been compared to traditional PRC2 inhibitors.
| Compound | Target(s) | Mechanism of Action | DC50 (HeLa cells) | IC50 | Anti-proliferative Effects |
| This compound | EED (PRC2) | PROTAC Degrader | EED: 0.79 ± 0.14 μM[4] EZH2: 0.3 ± 0.19 μM[4] SUZ12: Degraded to a lesser extent (max 22%)[5] | EED binding: 247 nM[6][7] | Comparable to UNC1999 and EED226 in DB and Pfeiffer cells[3] |
| Tazemetostat (EPZ-6438) | EZH2 (wild-type and mutant) | Catalytic Inhibitor | Not Applicable | 9 nM (in lymphoma cell lines) | Induces cell cycle arrest and apoptosis in EZH2-mutant lymphoma[3] |
| GSK126 | EZH2 (wild-type and mutant) | Catalytic Inhibitor | Not Applicable | 9.9 nM | Inhibits proliferation of EZH2 mutant DLBCL cell lines |
| UNC1999 | EZH1/EZH2 | Catalytic Inhibitor | Not Applicable | EZH2: <10 nM EZH1: 45 nM | Suppresses proliferation of MLL-rearranged leukemia cells |
| ORIC-944 | EED | Allosteric Inhibitor | Not Applicable | Not specified | Inhibits viability of EZH2 mutant DLBCL cells |
Specificity of this compound
A key aspect of validating a chemical probe is determining its selectivity. Global proteomics studies have been conducted to assess the specificity of this compound. In HeLa cells treated with 10 μM this compound for 24 hours, out of 5,452 quantifiable proteins, EED and EZH2 were the most significantly degraded proteins.[3] This demonstrates the high selectivity of this compound for the PRC2 complex.[3] The negative control compound, UNC7043, which binds to EED but not to VHL, did not induce degradation of PRC2 components, confirming that the degradation is dependent on the recruitment of the E3 ligase.
Experimental Protocols
Below are detailed methodologies for key experiments used to validate the specificity and efficacy of this compound.
Western Blotting for PRC2 Protein Degradation
This protocol is used to quantify the levels of PRC2 components (EED, EZH2, SUZ12) and the downstream histone mark (H3K27me3) following treatment with this compound or other inhibitors.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, DB, Pfeiffer) at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1 to 30 μM) or a vehicle control (DMSO) for specified time points (e.g., 4, 24, 48, 72 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 12,000 rpm for 20 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 μg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EED, EZH2, SUZ12, H3K27me3, and a loading control (e.g., Vinculin, GAPDH, or total H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Quantitative Proteomics (Mass Spectrometry)
This method provides an unbiased, global view of protein level changes to confirm the selectivity of this compound.
-
Sample Preparation:
-
Treat cells with this compound, a negative control (UNC7043), and a vehicle control (DMSO) for 24 hours.
-
Lyse cells and digest proteins into peptides using trypsin.
-
Label the peptides with tandem mass tags (TMT) for multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Separate the labeled peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and relative abundance.
-
-
Data Analysis:
-
Identify and quantify proteins using a proteomics software suite (e.g., Proteome Discoverer).
-
Normalize the data and perform statistical analysis to identify proteins with significant changes in abundance upon treatment.
-
A significant change is typically defined by a p-value < 0.01 and a log2 fold change of < -0.5 for degradation.
-
Cell Viability Assay
This assay measures the anti-proliferative effects of this compound and other PRC2 inhibitors.
-
Cell Seeding:
-
Seed cancer cell lines (e.g., DB, Pfeiffer) in 96-well plates at an appropriate density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or other inhibitors for a specified period (e.g., 6 days).
-
-
Viability Measurement:
-
Add a viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the results to vehicle-treated cells.
-
Calculate the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.
-
Visualizing the Pathways
PRC2 Signaling and Inhibition Pathway
Caption: PRC2 complex function and points of intervention by various inhibitors.
This compound Experimental Workflow
Caption: Workflow for validating the specificity and efficacy of this compound.
This compound Mechanism of Action (PROTAC)
Caption: Schematic of this compound-mediated PRC2 degradation via the proteasome.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Ligands for PROTAC | Histone Methyltransferase | TargetMol [targetmol.com]
UNC7043: A Validated Negative Control for the PRC2 Degrader UNC6852
A Comparative Guide for Researchers
In the rapidly evolving field of targeted protein degradation, the use of well-characterized negative controls is paramount for validating the specific effects of PROTAC (Proteolysis Targeting Chimera) degraders. This guide provides a comprehensive comparison of UNC6852, a potent degrader of the Polycomb Repressive Complex 2 (PRC2), and its inactive analog, UNC7043, establishing the latter as an essential negative control for rigorous experimental design.
This compound is a bivalent chemical degrader designed to induce the degradation of key PRC2 components.[1][2][3] It achieves this by simultaneously binding to the EED (Embryonic Ectoderm Development) subunit of the PRC2 complex and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of EED, as well as other core PRC2 components like EZH2 and SUZ12. The degradation of the PRC2 complex inhibits its histone methyltransferase activity, leading to reduced levels of H3K27 trimethylation (H3K27me3) and anti-proliferative effects in specific cancer cell lines.
To verify that the observed biological effects of this compound are a direct result of its degradation-inducing activity, a proper negative control is required. UNC7043 is structurally identical to this compound, with a critical exception: it contains the opposite enantiomer at the hydroxyproline (B1673980) moiety of the VHL ligand. This subtle modification completely abrogates its ability to bind to VHL, and consequently, it cannot recruit the E3 ligase to the PRC2 complex. While UNC7043 can still bind to EED, its inability to form a productive ternary complex renders it incapable of inducing PRC2 degradation. This makes UNC7043 an ideal negative control to distinguish between the pharmacological effects of PRC2 degradation and other potential off-target effects of the chemical scaffold.
Quantitative Comparison of this compound and UNC7043
Experimental data from multiple studies have consistently demonstrated the efficacy of this compound as a PRC2 degrader and the inactivity of UNC7043. The following tables summarize the key quantitative findings.
Table 1: In Vitro PRC2 Component Degradation in HeLa Cells
| Compound | Target Protein | Degradation (DC50, µM) | Maximum Degradation (Dmax) |
| This compound | EED | 0.79 ± 0.14 | 94% |
| EZH2 | 0.67 | 96% | |
| SUZ12 | 0.59 | 82% | |
| UNC7043 | EED | No degradation observed | - |
| EZH2 | No degradation observed | - | |
| SUZ12 | No degradation observed | - |
Data sourced from studies in HeLa and B lymphoblast cell lines.
Table 2: Quantitative Proteomics in HeLa Cells (10 µM, 24 hrs)
| Protein | This compound (log2 Fold Change vs. DMSO) | UNC7043 (log2 Fold Change vs. DMSO) | p-value (this compound vs. DMSO) |
| EED | -1.58 | No significant change | < 0.01 |
| EZH2 | -1.21 | No significant change | < 0.01 |
This data highlights the selective degradation of EED and EZH2 by this compound, while UNC7043 shows no significant effect on their protein levels.
Table 3: Anti-proliferative Activity in DLBCL Cell Lines
| Cell Line | Compound | Proliferation Effect (EC50, µM) |
| DB (EZH2 Y641N) | This compound | 3.4 ± 0.77 |
| UNC7043 | No effect | |
| Pfeiffer (EZH2 A677G) | This compound | 0.41 ± 0.066 |
| UNC7043 | No effect |
This compound demonstrates potent anti-proliferative effects in diffuse large B-cell lymphoma (DLBCL) cell lines, a phenotype not observed with UNC7043 treatment, linking the anti-proliferative activity to PRC2 degradation.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: PRC2 complex-mediated gene silencing pathway.
Caption: Mechanism of this compound-induced PRC2 degradation.
Caption: Western blot experimental workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot Analysis
-
Cell Culture and Treatment: HeLa or DLBCL (DB, Pfeiffer) cells are cultured under standard conditions. Cells are treated with this compound, UNC7043, or DMSO vehicle control at the desired concentrations (e.g., 0-30 µM) for specified time points (e.g., 4, 24, 48, 72 hours).
-
Cell Lysis: Following treatment, cells are washed with PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Membranes are blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membranes are then incubated overnight at 4°C with primary antibodies targeting EED, EZH2, SUZ12, H3K27me3, or a loading control (e.g., GAPDH, β-actin).
-
Detection: After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the relative protein levels, normalized to the loading control.
Cell Proliferation Assay
-
Cell Seeding: DB or Pfeiffer cells are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: Cells are treated with a serial dilution of this compound, UNC7043, or other control compounds (e.g., EED226, UNC1999) for a period of 6 to 9 days.
-
Viability Measurement: Cell viability is assessed at various time points using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to DMSO-treated controls, and EC50 values are calculated using a non-linear regression model.
Quantitative Proteomics by Mass Spectrometry
-
Sample Preparation: HeLa cells are treated with DMSO, this compound, or UNC7043 (e.g., 10 µM for 24 hours). Cells are harvested, lysed, and proteins are digested into peptides (e.g., with trypsin).
-
Tandem Mass Tag (TMT) Labeling: Peptides from each condition are labeled with isobaric TMT reagents to enable multiplexed relative quantification.
-
LC-MS/MS Analysis: The labeled peptide mixture is fractionated by high-pH reversed-phase liquid chromatography and analyzed by LC-MS/MS on a high-resolution mass spectrometer (e.g., Q Exactive HF).
-
Data Analysis: Raw data is processed using software such as MaxQuant. Proteins are identified and quantified based on TMT reporter ion intensities. Statistical analysis (e.g., Student's t-test) is performed to identify proteins with significant changes in abundance between treatment groups. A log2 fold change cut-off (e.g., -0.5) and a p-value threshold (e.g., < 0.01) are used to determine significant degradation.
References
A Comparative Analysis of PRC2 Degraders for Preclinical Research
A detailed guide for researchers, scientists, and drug development professionals on the performance and experimental evaluation of leading Polycomb Repressive Complex 2 (PRC2) degraders.
The Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator, and its dysregulation is implicated in various cancers. Targeted protein degradation has emerged as a promising therapeutic strategy to counteract the oncogenic functions of PRC2. This guide provides a comparative analysis of prominent PRC2 degraders, focusing on their efficacy, selectivity, and functional impact, supported by experimental data and detailed protocols.
Performance Comparison of PRC2 Degraders
The following tables summarize the quantitative performance of key PRC2 degraders based on published experimental data. These molecules primarily target core subunits of the PRC2 complex, namely EED or EZH2, leading to the degradation of the entire complex.
| Degrader | Target | E3 Ligase Recruited | Cell Line | DC50 (EED) | Dmax (EED) | DC50 (EZH2) | Dmax (EZH2) | DC50 (SUZ12) | Dmax (SUZ12) | Reference |
| UNC6852 | EED | VHL | HeLa | 0.79 µM | 92% | 0.3 µM | 75% | - | 22% | [1] |
| DB | 0.61 µM | 94% | 0.67 µM | 96% | 0.59 µM | 82% | [1] | |||
| UNC7700 | EED | VHL | DB | 111 nM | 84% | 275 nM | 86% | - | 44% | [2][3] |
| MS1943 | EZH2 | Hydrophobic Tagging | MDA-MB-468 | No Effect | No Effect | Not Reported | Concentration-dependent reduction | - | Concentration-dependent reduction |
Table 1: Comparative Degradation Efficiency of PRC2 Degraders. DC50 represents the concentration required for 50% maximal degradation, and Dmax indicates the maximum percentage of degradation observed.
| Degrader | Cell Line | Assay | Endpoint | IC50 / GI50 / EC50 | Reference |
| This compound | DB | Proliferation | Cell Viability | EC50: 3.4 µM (9 days) | |
| UNC7700 | DB | Proliferation | Cell Viability | EC50: 0.79 µM | |
| MS1943 | MDA-MB-468 | Proliferation | Cell Growth | GI50: 2.2 µM (3 days) | |
| MDA-MB-468 | Methyltransferase Activity | H3K27me3 levels | IC50: 120 nM |
Table 2: Functional Effects of PRC2 Degraders. IC50, GI50, and EC50 values represent the concentration of the degrader that results in 50% inhibition of the measured endpoint.
Signaling Pathway and Experimental Workflow
To understand the context in which these degraders operate and how they are evaluated, the following diagrams illustrate the PRC2 signaling pathway and a typical experimental workflow for degrader characterization.
Caption: PRC2 signaling pathway leading to transcriptional repression.
Caption: A typical experimental workflow for evaluating PRC2 degraders.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of experimental data. Below are protocols for key experiments used to characterize PRC2 degraders.
Western Blot Analysis for PRC2 Protein Degradation
This protocol outlines the steps to quantify the degradation of PRC2 components (EZH2, EED, SUZ12) following treatment with a degrader.
1. Cell Lysis and Protein Quantification:
-
Seed cells in a 6-well plate and treat with varying concentrations of the PRC2 degrader for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 4-20% Tris-glycine gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EZH2, EED, SUZ12, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest's signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of PRC2 degraders on cell proliferation and viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere and grow for 24 hours.
2. Compound Treatment:
-
Prepare serial dilutions of the PRC2 degrader.
-
Treat the cells with the degrader at various concentrations for the desired duration (e.g., 72 hours). Include a vehicle-only control.
3. MTS Reagent Incubation:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
4. Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance from a cell-free control.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the EC50/IC50/GI50 value using appropriate software (e.g., GraphPad Prism).
References
- 1. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UNC7700 | PRC2 PROTAC | Probechem Biochemicals [probechem.com]
- 3. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components - PMC [pmc.ncbi.nlm.nih.gov]
UNC6852: A Paradigm Shift in PRC2-Targeted Therapies, Outperforming Small Molecule Inhibitors
For Immediate Publication
A comprehensive analysis of UNC6852, a novel PROTAC degrader, reveals significant advantages over traditional small molecule inhibitors in the targeted degradation of the Polycomb Repressive Complex 2 (PRC2). This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supported by experimental data and protocols, to highlight the superior mechanism of action and potential therapeutic benefits of this compound.
The landscape of epigenetic drug discovery is rapidly evolving, with a notable shift from occupancy-driven inhibition to event-driven pharmacology. This compound, a first-in-class bivalent chemical degrader, exemplifies this progress by targeting the PRC2 complex for degradation, offering a distinct and advantageous approach compared to conventional small molecule inhibitors that merely block its enzymatic function.
Mechanism of Action: Beyond Inhibition to Eradication
This compound operates as a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule composed of a ligand that binds to the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This dual binding brings the E3 ligase into close proximity with the PRC2 complex, leading to the ubiquitination and subsequent proteasomal degradation of key PRC2 components, including EED, EZH2, and SUZ12.[1][2]
In contrast, small molecule inhibitors such as EED226 and UNC1999 function by occupying the binding pockets of their respective targets within the PRC2 complex. EED226 is an allosteric inhibitor that binds to the H3K27me3-binding pocket of EED, preventing the allosteric activation of the EZH2 methyltransferase. UNC1999 is a competitive inhibitor of the S-adenosylmethionine (SAM) binding site of the EZH2 and EZH1 catalytic subunits, directly blocking their methyltransferase activity.
The critical advantage of this compound lies in its ability to eliminate the entire PRC2 protein complex, thereby abrogating both its catalytic and non-catalytic scaffolding functions. Small molecule inhibitors, while effective at blocking enzymatic activity, leave the protein intact, which can lead to the development of resistance through various mechanisms.
Figure 1. Comparative mechanism of this compound and small molecule inhibitors.
Comparative Efficacy: Potent Anti-proliferative Effects
This compound demonstrates robust anti-proliferative activity in Diffuse Large B-cell Lymphoma (DLBCL) cell lines, which are often dependent on PRC2 activity. The table below summarizes the comparative efficacy of this compound, EED226, and UNC1999 in two EZH2-mutant DLBCL cell lines, DB and Pfeiffer.
| Compound | Target(s) | DB cells EC50/GI50 (µM) | Pfeiffer cells EC50/GI50 (µM) | Reference(s) |
| This compound | EED (for degradation of PRC2) | 3.4 (EC50) | 0.41 (EC50) | |
| EED226 | EED (allosteric inhibitor) | Comparable to this compound | Comparable to this compound | |
| UNC1999 | EZH1/EZH2 (catalytic inhibitor) | 0.633 (EC50) | Not explicitly found |
Note: While direct side-by-side GI50 values for EED226 in DB and Pfeiffer cells were not found in the searched literature, the primary publication on this compound states its anti-proliferative effects are "comparable" to EED226 and UNC1999 in these cell lines. For reference, EED226 has a reported GI50 of 0.08 µM in KARPAS-422, another DLBCL cell line.
Experimental data shows that while all three compounds lead to a comparable decrease in H3K27me3 levels, only this compound leads to the degradation of the PRC2 components. This highlights that the anti-proliferative effects of this compound are a direct result of PRC2 degradation, a fundamentally different and potentially more durable mechanism than catalytic inhibition.
Specificity and Off-Target Effects: A Cleaner Profile
A significant advantage of PROTACs like this compound is their potential for high specificity. The degradation event is dependent on the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, an event that is often highly specific. Global proteomics analyses have shown that this compound selectively degrades PRC2 components (EED, EZH2, and SUZ12) with minimal off-target effects. In contrast, small molecule inhibitors, particularly those targeting ATP or cofactor binding sites, can have broader off-target kinase activities, leading to unforeseen side effects.
Detailed Experimental Protocols
To facilitate further research and validation, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal effective concentration (EC50) or growth inhibition (GI50) of a compound.
Materials:
-
DLBCL cell lines (e.g., DB, Pfeiffer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound, EED226, UNC1999
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the compounds (this compound, EED226, UNC1999) in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 6 or 9 days for DLBCL cells).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the EC50/GI50 values.
Western Blotting for PRC2 Component Degradation
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-EED, anti-EZH2, anti-SUZ12, anti-H3K27me3, anti-H3, anti-actin or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
Capture the signal using an imaging system.
Global Proteomics Analysis (General Workflow)
Materials:
-
Cell pellets from treated and untreated cells
-
Lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0)
-
DTT and iodoacetamide
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Lyse cell pellets and sonicate to shear DNA.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Dilute the lysate and digest proteins with trypsin overnight.
-
Desalt the resulting peptides using a C18 column.
-
Analyze the peptides by LC-MS/MS.
-
Process the raw data using a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance between treated and control samples.
Conclusion
This compound represents a superior strategy for targeting the PRC2 complex compared to traditional small molecule inhibitors. Its ability to induce the complete degradation of the PRC2 complex offers a more profound and sustained therapeutic effect, potentially overcoming mechanisms of resistance that plague occupancy-based inhibitors. The high specificity and potent anti-proliferative activity of this compound underscore its promise as a valuable research tool and a potential therapeutic agent for PRC2-dependent cancers. Further investigation and clinical development of PRC2 degraders like this compound are warranted to fully realize their therapeutic potential.
References
- 1. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule epigenetic screen identifies novel EZH2 and HDAC inhibitors that target glioblastoma brain tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
UNC6852: A Comparative Guide to its Cross-Reactivity with Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals
UNC6852 is a potent and selective degrader of the Polycomb Repressive Complex 2 (PRC2), a key player in epigenetic regulation. This guide provides a comprehensive comparison of this compound's activity and selectivity against other epigenetic modifiers, supported by experimental data and detailed protocols.
Mechanism of Action: Targeted Degradation of PRC2
This compound is a Proteolysis Targeting Chimera (PROTAC) that selectively targets the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex.[1][2][3] It functions by simultaneously binding to EED and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of not only EED but also other core components of the PRC2 complex, namely EZH2 and SUZ12.[1][2] The degradation of the PRC2 complex leads to a reduction in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a key epigenetic mark for gene silencing, and exhibits anti-proliferative effects in specific cancer cell lines.[1][3]
References
On-Target Efficacy of UNC6852: A Comparative Analysis for Researchers
For researchers in epigenetics and drug discovery, precise validation of molecular probes is paramount. This guide provides a comprehensive comparison of UNC6852, a PROTAC degrader of the Polycomb Repressive Complex 2 (PRC2), with alternative compounds. By presenting key performance data, detailed experimental protocols, and visual representations of its mechanism, this guide serves as a critical resource for scientists evaluating this compound for their research.
This compound is a heterobifunctional degrader that induces the degradation of core PRC2 components. It achieves this by simultaneously binding to the EED subunit of the PRC2 complex and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of EED, as well as other PRC2 components like EZH2 and SUZ12.[1][2][3] This targeted degradation of PRC2, a key epigenetic regulator, results in the reduction of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) and exhibits anti-proliferative effects in specific cancer cell lines.[3]
Comparative Performance of PRC2-Targeting Compounds
To objectively assess the on-target effects of this compound, its performance has been benchmarked against other PRC2-targeting degraders and small molecule inhibitors. The following tables summarize the key quantitative data from various studies, providing a clear comparison of their potency and efficacy.
| Compound | Target(s) | Assay Type | Cell Line | DC50 (µM) | Dmax (%) | Citation |
| This compound | EED, EZH2, SUZ12 | Degradation | DB | EED: 0.61, EZH2: 0.67 | EED: 94, EZH2: 96 | [4] |
| UNC7700 | EED, EZH2, SUZ12 | Degradation | DB | EED: 0.111, EZH2: 0.275 | EED: 84, EZH2: 86 | [5] |
| UNC7698 | EED | Degradation | DB | - | - |
Table 1: Comparative Degradation Potency of PRC2 PROTACs. DC50 represents the concentration required to achieve 50% of the maximal degradation (Dmax). Data is presented for the Diffuse Large B-cell Lymphoma (DLBCL) cell line DB. A lower DC50 value indicates higher potency.
| Compound | Target(s) | Assay Type | Cell Line | IC50 (nM) | Citation |
| This compound | EED | Binding | - | 247 | [3] |
| EED226 | EED | Inhibition | - | 23.4 (peptide substrate) | [6] |
| UNC1999 | EZH1/EZH2 | Inhibition | - | EZH1: 45, EZH2: <10 | [7] |
Table 2: Inhibitory and Binding Concentrations of PRC2-Targeting Compounds. IC50 represents the concentration required to inhibit 50% of the target's activity or binding.
| Compound | Assay Type | Cell Line | EC50 (µM) | Citation |
| UNC7700 | Proliferation | DB | 0.79 | [5] |
| UNC1999 | Proliferation | DB | 0.633 | [8] |
Table 3: Anti-proliferative Activity of PRC2-Targeting Compounds. EC50 represents the concentration required to achieve 50% of the maximal effect on cell proliferation.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: Mechanism of this compound-mediated PRC2 degradation.
Caption: Western blot workflow for PRC2 degradation analysis.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed protocols for key experiments are provided below.
Western Blotting for PRC2 Component Degradation
This protocol outlines the procedure for assessing the degradation of EED, EZH2, and SUZ12 in cancer cell lines following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture DB (or other relevant) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density that will allow for approximately 80% confluency at the time of harvest.
-
Treat cells with this compound, UNC7700, or small molecule inhibitors at the desired concentrations for the specified duration (e.g., 24 hours). Include a DMSO-treated vehicle control.
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on a 4-12% Bis-Tris polyacrylamide gel via SDS-PAGE (Sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a PVDF (Polyvinylidene fluoride) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EED, EZH2, SUZ12, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but are typically in the range of 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP (Horseradish peroxidase)-conjugated secondary antibody (1:2000 to 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the protein of interest's band intensity to the loading control.
Cell Viability (MTT) Assay
This protocol details the measurement of cell viability to assess the anti-proliferative effects of this compound and its alternatives.
1. Cell Seeding:
-
Seed cancer cells (e.g., DB) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound, UNC1999, or other compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a DMSO vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
3. MTT Reagent Addition and Incubation:
-
After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
4. Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the DMSO control.
-
Plot the percentage of viability against the compound concentration and determine the EC50 value using a suitable software.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Targeting EZH2-mediated methylation of histone 3 inhibits proliferation of pediatric acute monocytic leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling UNC6852
For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Resource for the Safe and Effective Use of the PRC2 Degrader, UNC6852.
This document provides immediate, essential safety protocols, operational plans, and disposal guidelines for the handling of this compound, a selective Polycomb Repressive Complex 2 (PRC2) degrader. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety and Hazard Information
This compound is a research chemical and should be handled by trained personnel familiar with laboratory safety practices. While specific toxicity data is limited, it is prudent to treat this compound with a high degree of caution.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling this compound. The following PPE is mandatory:
| PPE Category | Specific Recommendations |
| Eye Protection | Wear chemical safety goggles or a face shield. |
| Hand Protection | Use chemically resistant gloves (e.g., nitrile). |
| Body Protection | Wear a laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the solid compound and preparing stock solutions. |
Hazard Identification and First Aid Measures
| Hazard | First Aid Measures |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove contaminated clothing.[1][2] |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |
Operational Plan: Handling, Storage, and Disposal
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling and Storage
| Aspect | Procedure |
| Receiving | Upon receipt, inspect the container for any damage. Log the compound into your chemical inventory. |
| Storage (Solid) | Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refer to the supplier's recommendation, typically -20°C or -80°C. |
| Storage (In solution) | Stock solutions are typically prepared in DMSO. Aliquot to avoid repeated freeze-thaw cycles. Store at -80°C for up to 2 years or -20°C for up to 1 year. |
| Handling | Avoid generating dust when handling the solid form. Use non-sparking tools. Ensure adequate ventilation. |
Disposal Plan
All waste materials should be handled as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a designated, labeled hazardous waste container. |
| Solutions containing this compound | Collect in a designated, labeled hazardous waste container. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container. |
| Empty Containers | Rinse thoroughly with an appropriate solvent (e.g., DMSO followed by ethanol) and dispose of as chemical waste. |
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols
This compound is a PROTAC (PROteolysis TArgeting Chimera) that selectively degrades PRC2 components. It contains a ligand for the EED subunit of PRC2 and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This dual binding brings the PRC2 complex into proximity with the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of PRC2 components, including EED, EZH2, and SUZ12.
Signaling Pathway of this compound-Mediated PRC2 Degradation
Caption: this compound forms a ternary complex with PRC2 and VHL E3 ligase, leading to PRC2 ubiquitination and proteasomal degradation.
Experimental Workflow: Cell Treatment and Western Blot Analysis
This workflow outlines the key steps for assessing the degradation of PRC2 components in cultured cells following this compound treatment.
Caption: A step-by-step workflow for treating cells with this compound and analyzing PRC2 protein levels via Western Blot.
Detailed Methodologies
Preparation of this compound Stock Solution:
-
Warm the vial of solid this compound to room temperature.
-
Prepare a stock solution, typically 10 mM, by dissolving the compound in an appropriate solvent, such as DMSO.
-
Ensure complete dissolution; sonication may be used if necessary.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Cell Treatment:
-
Culture cells (e.g., HeLa) to the desired confluency (typically 70-80%).
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 30 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., 1 to 72 hours).
Western Blot Analysis of PRC2 Component Degradation:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the PRC2 components of interest (e.g., anti-EED, anti-EZH2, anti-SUZ12) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of the target proteins to the loading control to determine the extent of degradation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
